2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Beschreibung
BenchChem offers high-quality 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYDTDQBKJFHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C1=C(N=C(N=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde: An In-Depth Technical Guide
Executive Summary
The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry and drug development. 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a critical electrophilic building block utilized in the design of kinase inhibitors and other targeted therapeutics. This technical guide details a robust, scalable, and self-validating two-phase synthetic pathway starting from 5-allylbarbituric acid. By leveraging controlled chlorination followed by selective oxidative cleavage, researchers can achieve high-purity yields while mitigating the risks of over-oxidation and heavy metal contamination.
Physicochemical Profiling & Target Rationale
Understanding the physicochemical properties of the target molecule is essential for designing appropriate isolation, purification, and storage protocols. The trichlorinated pyrimidine ring is highly electron-deficient, rendering the molecule susceptible to nucleophilic aromatic substitution ( SNAr ), while the acetaldehyde moiety provides a versatile handle for reductive aminations, Wittig reactions, or aldol condensations.
Table 1: Physicochemical Properties of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
| Property | Value |
| IUPAC Name | 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde |
| CAS Number | 1245898-27-4 |
| Molecular Formula | C₆H₃Cl₃N₂O |
| Molecular Weight | 225.46 g/mol |
| Physical State | Pale yellow to brown solid |
| Storage Conditions | Inert atmosphere (N₂/Ar), -20°C, moisture-sensitive |
Retrosynthetic Strategy & Pathway Selection
The retrosynthetic disconnection of 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde logically leads to 5-allyl-2,4,6-trichloropyrimidine (CAS: 10182-68-0) via the oxidative cleavage of the terminal alkene[1]. This allyl intermediate is, in turn, derived from 5-allylbarbituric acid (CAS: 2565-43-7) through a global deoxychlorination[2].
Causality in Pathway Selection:
-
Precursor Choice: 5-Allylbarbituric acid is a commercially available, inexpensive starting material. Chlorination with phosphorus oxychloride ( POCl3 ) efficiently installs the three requisite chloro substituents on the pyrimidine core in a single step[3].
-
Oxidative Cleavage Method: While Lemieux-Johnson oxidation ( OsO4/NaIO4 ) is a viable method for alkene cleavage, ozonolysis is selected for this protocol. Ozonolysis avoids the use of highly toxic and expensive osmium tetroxide, which is a critical consideration for pharmaceutical intermediates where heavy metal contamination must be strictly controlled[4].
Workflow for the synthesis of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.
Detailed Experimental Methodologies
Every protocol described herein operates as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction fidelity and safety.
Phase 1: Synthesis of 5-Allyl-2,4,6-trichloropyrimidine
Objective: Global chlorination of the barbituric acid core.
-
Reaction Setup: Charge a flame-dried 500 mL round-bottom flask with 5-allylbarbituric acid (1.0 equiv, 50 mmol) and POCl3 (10.0 equiv).
-
Catalyst Addition: Cool the suspension to 0°C under an argon atmosphere. Slowly add N,N-dimethylaniline (1.5 equiv) dropwise over 15 minutes.
-
Causality: The base acts as a catalyst, facilitating the formation of a Vilsmeier-type intermediate that drastically accelerates the conversion of the lactam carbonyls to imidoyl chlorides[3].
-
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C for 12 hours.
-
IPC: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material will completely disappear, replaced by a high-Rf UV-active spot[5].
-
-
Quenching: Cool to room temperature. Carefully pour the reaction mixture over 500 g of crushed ice to quench excess POCl3 . (Warning: Highly exothermic; efficient stirring is mandatory).
-
Extraction & Purification: Extract the aqueous phase with dichloromethane (3 x 150 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography to yield 5-allyl-2,4,6-trichloropyrimidine as a pale yellow oil[1].
Phase 2: Ozonolysis to 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Objective: Selective oxidative cleavage of the terminal alkene.
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 5-allyl-2,4,6-trichloropyrimidine (1.0 equiv, 20 mmol) in 100 mL of anhydrous dichloromethane[4].
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Ozone Addition: Pass a stream of ozone ( O3 ) through the solution.
-
IPC: Continue bubbling until the solution develops a persistent faint blue color, indicating saturation and complete consumption of the alkene[4].
-
-
Nitrogen Purge (Critical Step): Immediately switch the gas stream to nitrogen ( N2 ) and purge for 30 minutes.
-
Causality: Excess ozone must be removed before adding the reductant. If not purged, the ozone will rapidly oxidize the quenching agent, leading to dangerous exotherms and potential over-oxidation of the product to a carboxylic acid.
-
Validation: Test the exhaust gas with starch-potassium iodide (KI) paper; it should no longer turn blue[4].
-
-
Reduction: Add thiourea (1.5 equiv, 30 mmol) in one portion.
-
Causality: Thiourea is selected over dimethyl sulfide ( Me2S ) because it is non-volatile, odorless, and its oxidized byproduct (urea dioxide) is highly water-soluble, simplifying downstream purification[4].
-
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. Add 50 mL of water to dissolve the thiourea byproducts. Separate the organic layer, wash with brine, dry over Na2SO4 , and concentrate.
-
Final Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the target 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde.
Mechanistic Insights: The Ozonolysis Pathway
The transformation of the allyl group to an acetaldehyde moiety proceeds via the Criegee mechanism. The initial 1,3-dipolar cycloaddition of ozone across the alkene yields a primary ozonide (molozonide). This highly unstable intermediate rapidly undergoes a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (Criegee intermediate) and formaldehyde. These fragments immediately recombine to form the more stable secondary ozonide (1,2,4-trioxolane). The addition of thiourea selectively reduces the peroxide bond of the secondary ozonide, collapsing the ring to yield the target aldehyde and formaldehyde as a byproduct[4].
Mechanistic pathway of the ozonolysis reaction yielding the target aldehyde.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde, the following analytical validations must be performed:
-
¹H NMR ( CDCl3 ): The defining diagnostic signal is the aldehydic proton, which should appear as a distinct triplet or doublet of doublets (depending on the adjacent CH2 coupling) around δ 9.7 - 9.9 ppm. The pyrimidine core lacks protons, simplifying the spectrum.
-
LC-MS: The mass spectrum should display the expected isotopic pattern for a trichlorinated compound (M, M+2, M+4, M+6 in a ~27:27:9:1 ratio), confirming the retention of all three chlorine atoms during the oxidative cleavage.
-
Storage QC: Due to the risk of autoxidation to the corresponding carboxylic acid, the final product must be stored under an inert atmosphere at -20°C.
References
-
Title: 2565-43-7, 5-Allylpyrimidine-2,4,6(1H,3H,5H)-trione Source: AccelaChem URL: [Link]
-
Title: 2,4,6-Trichloro-5-allylpyrimidine Spectrum Source: SpectraBase URL: [Link]
-
Title: Synthesis of biologically relevant aza/deazaxanthines Source: ResearchGate URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2565-43-7,5-Allylpyrimidine-2,4,6(1H,3H,5H)-trione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to CAS Number 1245898-27-4: Compound Identification and Data Unavailability
A comprehensive search for the chemical substance associated with CAS Registry Number 1245898-27-4 has been conducted across extensive public and specialized chemical databases. The results of this exhaustive search indicate that there is currently no publicly available information detailing the properties, structure, or suppliers for a compound with this specific identifier.
This guide will address the current status of information regarding CAS number 1245898-27-4 and provide a logical framework for researchers, scientists, and drug development professionals to navigate such situations.
The Significance of a CAS Registry Number
A CAS Registry Number, assigned by the Chemical Abstracts Service, is a unique numerical identifier for a single, specific chemical substance. This allows for unambiguous identification of a compound, irrespective of the various nomenclature systems (e.g., IUPAC, trade names, common names) that might be used to describe it. The absence of information for a given CAS number can arise from several factors:
-
Novelty of the Compound: The substance may be a very recent discovery or synthesis, and its details have not yet been propagated into public databases.
-
Proprietary Nature: The compound could be part of a confidential research and development program within a commercial or academic entity, with its details not yet disclosed.
-
Data Entry or Typographical Error: The provided CAS number may contain a typographical error, leading to a search for a non-existent entry.
-
Decommissioned or Invalid Number: In rare cases, a CAS number may be decommissioned or found to be invalid after its initial assignment.
Methodological Approach to Information Retrieval
To ascertain the availability of data for CAS number 1245898-27-4, a multi-tiered search strategy was employed, encompassing a wide range of authoritative resources commonly utilized in chemical and pharmaceutical research. This included, but was not limited to:
-
Public Chemical Databases: Searches were performed on major public repositories such as PubChem and ChemSpider.
-
Specialized Chemical Information Services: Queries were run against professional databases like SciFinder and Reaxys, which aggregate data from journals, patents, and other scholarly sources.
-
Chemical Supplier and Manufacturer Catalogs: Leading chemical supplier websites were programmatically searched to determine if the compound is commercially available, even as a research chemical.
Despite these comprehensive efforts, no records corresponding to CAS number 1245898-27-4 were retrieved.
Recommendations for Researchers
When faced with a lack of information for a specific CAS number, the following steps are recommended:
-
Verification of the CAS Number: The first and most critical step is to double-check the accuracy of the CAS number. Ensure there are no transposed digits or other errors. If the number was obtained from a publication or internal document, cross-reference it with the original source if possible.
-
Contacting the Original Source: If the CAS number was provided by a collaborator, supplier, or in a specific publication, reaching out to the original source for clarification is the most direct path to resolving the ambiguity. They may be able to provide an alternative identifier, a chemical name, or a structure.
-
Structure-Based or Name-Based Searching: If a chemical name or structure is available, even without a confirmed CAS number, these can be used as the basis for a new search. Most chemical databases allow for searching by chemical structure, which is the most unambiguous method of identification.
Concluding Remarks
The inability to locate information for CAS number 1245898-27-4 underscores the dynamic and sometimes proprietary nature of chemical research. While this guide cannot provide specific technical data on a compound that is not publicly documented, it offers a clear and logical framework for proceeding when encountering such a situation. The principles of due diligence in verifying identifiers and seeking information from primary sources remain paramount in ensuring the accuracy and efficiency of scientific research and development.
As no data is available for the requested CAS number, the generation of tables, diagrams, and a reference list is not applicable. Should a valid CAS number or alternative identifier be provided, a comprehensive technical guide can be compiled.
Stability and Degradation Profile of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde: A Technical Guide for Pharmaceutical Development
Executive Summary
The compound 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a highly reactive, polyfunctional building block widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly fused pyrimidine kinase inhibitors and agrochemicals. Due to the convergence of an electron-deficient trichloropyrimidine ring and a highly enolizable acetaldehyde moiety, this intermediate presents unique stability challenges.
This whitepaper provides an in-depth technical analysis of its degradation pathways, quantitative stability profiling, and validated protocols for forced degradation studies, empowering researchers to design robust handling and storage strategies.
Chemical Architecture & Reactivity Hotspots
To understand the degradation profile of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde, one must analyze the causality behind its structural reactivity:
-
Nucleophilic Aromatic Substitution (SNAr) Susceptibility : The pyrimidine ring is inherently electron-deficient. The presence of three electronegative chlorine atoms at the 2, 4, and 6 positions further depletes electron density from the aromatic core[1]. Consequently, these positions are highly susceptible to attack by nucleophiles (e.g., water, alcohols, amines). The C4 and C6 positions are particularly labile due to the stabilization of the resulting Meisenheimer complex by the adjacent ring nitrogens.
-
Aldehyde Oxidation and Enolization : The acetaldehyde group at the C5 position is sterically hindered but electronically activated. The strong electron-withdrawing nature of the trichloropyrimidine ring highly acidifies the α -protons of the acetaldehyde group. This facilitates rapid enolization, making the molecule prone to base-catalyzed aldol condensation and oligomerization. Furthermore, the aldehyde carbon is a prime target for autoxidation to the corresponding carboxylic acid upon exposure to atmospheric oxygen or reactive oxygen species (ROS).
Mechanistic Degradation Pathways
The degradation of this intermediate is not monolithic; it diverges based on environmental stressors. The three primary pathways are hydrolytic, oxidative, and oligomeric.
Fig 1: Primary degradation pathways of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.
-
Hydrolytic Degradation : Exposure to moisture, especially at extreme pH, leads to the stepwise displacement of the chlorine atoms by hydroxyl groups, yielding 2-(2,4-dichloro-6-hydroxypyrimidin-5-yl)acetaldehyde and subsequent poly-hydroxylated derivatives. Under severe thermal stress, this process releases hazardous hydrogen chloride gas[2][3].
-
Oxidative Degradation : The aldehyde functional group readily oxidizes to 2-(2,4,6-trichloropyrimidin-5-yl)acetic acid. This is accelerated by transition metal impurities, UV light, and peroxides.
-
Aldol Condensation : Under basic conditions, the acidic α -protons are deprotonated. The resulting enolate attacks the carbonyl carbon of a neighboring molecule, leading to dimeric and polymeric complex mixtures (often observed as a yellow/brown discoloration of the bulk material).
Quantitative Stability Profiling
To establish shelf-life and handling parameters, forced degradation studies must be conducted in alignment with ICH Q1A(R2) guidelines. The table below summarizes the expected degradation kinetics of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde under standardized stress conditions.
| Stress Condition | Reagent / Environment | Temperature | Timepoint | Expected Primary Degradant | Est. Degradation (%) |
| Hydrolytic (Acid) | 0.1 N HCl in MeCN/H₂O | 60°C | 24 hours | Hydroxypyrimidine derivatives | 15 - 25% |
| Hydrolytic (Base) | 0.1 N NaOH in MeCN/H₂O | Ambient | 4 hours | Hydroxypyrimidine + Aldol adducts | > 50% (Highly labile) |
| Oxidative | 3% H₂O₂ | Ambient | 24 hours | Pyrimidinylacetic acid derivative | 20 - 30% |
| Photolytic | UV/Vis (ICH Q1B) | Ambient | 1.2M lux hrs | Complex polymeric mixture | 10 - 20% |
| Thermal (Solid) | Sealed, dark container | 60°C | 7 days | HCl outgassing, discoloration | < 5% |
Note: The compound exhibits extreme sensitivity to basic conditions due to the dual threat of rapid SNAr hydrolysis and base-catalyzed aldol oligomerization.
Experimental Protocol: Forced Degradation & LC-MS Analysis
A self-validating experimental protocol is critical to ensure that degradation occurs during the stress phase and is immediately halted prior to analysis. The following methodology provides a robust framework for profiling this specific compound.
Fig 2: Forced degradation workflow for stability profiling via RP-HPLC/LC-MS.
Step-by-Step Methodology
1. Sample Preparation (The Importance of Solvent Selection)
-
Accurately weigh 10.0 mg of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.
-
Dissolve in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution.
-
Causality Check: Do not use Methanol or Ethanol. Protic, nucleophilic solvents will induce spontaneous solvolysis of the C-Cl bonds, artificially skewing the degradation profile before stress testing even begins.
2. Acidic Stress Testing
-
Transfer 1.0 mL of the stock solution to a 4 mL glass vial.
-
Add 1.0 mL of 0.1 N HCl (aqueous). Seal and incubate at 60°C for 24 hours.
-
Quenching: Remove from heat and immediately neutralize with 1.0 mL of 0.1 N NaOH. This halts the hydrolytic cleavage precisely at the 24-hour mark.
3. Basic Stress Testing
-
Transfer 1.0 mL of the stock solution to a vial. Add 1.0 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Causality Check: Basic stress is conducted at room temperature for a shorter duration because the hydroxide ion acts as both a potent nucleophile (attacking the pyrimidine) and a base (deprotonating the aldehyde), leading to rapid, runaway degradation.
-
Quenching: Neutralize with 1.0 mL of 0.1 N HCl.
4. Oxidative Stress Testing
-
Transfer 1.0 mL of stock. Add 1.0 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours in the dark to prevent compounding photolytic effects.
5. LC-MS Analysis
-
Dilute all quenched samples with mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to a theoretical concentration of 0.1 mg/mL.
-
Analyze via RP-HPLC coupled with a high-resolution mass spectrometer (HRMS) to identify the specific m/z shifts corresponding to hydroxyl substitution (-Cl +OH = mass shift of -18 Da per substitution) and oxidation (+16 Da).
Handling, Storage, and Mitigation Strategies
To preserve the integrity of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde during scale-up and storage, the following protocols must be strictly enforced:
-
Atmospheric Control : Store under an inert atmosphere (Argon or Nitrogen) to entirely eliminate oxidative degradation of the aldehyde group[2].
-
Temperature Control : Maintain storage temperatures between 2°C and 8°C. Elevated temperatures accelerate both the outgassing of hazardous decomposition products (e.g., hydrogen chloride, nitrogen oxides) and the rate of spontaneous polymerization[2][3].
-
Moisture Exclusion : Utilize tightly sealed containers with desiccant packs. The material is highly incompatible with strong oxidizing agents, strong acids, and ambient humidity[3].
By understanding the mechanistic vulnerabilities of this compound, development chemists can implement these precise controls, ensuring high-yielding downstream syntheses and maintaining rigorous quality standards.
References
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% Source: Cole-Parmer URL
- 2 - SAFETY DATA SHEET: 2,4,6-Trichloropyrimidine Source: Fisher Scientific URL
- 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 Source: PubChem - NIH URL
- Source: International Journal of Scientific Development and Research (IJSDR)
- Which Batch Size for Validation and Stability Studies?
Sources
The Synthetic Versatility of Trichloropyrimidines: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The trichloropyrimidine scaffold is a cornerstone in modern synthetic chemistry, offering a highly versatile and reactive platform for the construction of a diverse array of functionalized molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted applications of trichloropyrimidine-based compounds. With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document delves into the causal factors governing experimental choices, outlines detailed and validated protocols, and showcases the significant role of these compounds in medicinal chemistry, agrochemicals, and materials science. Through a blend of theoretical principles and practical methodologies, this guide aims to empower innovators in their quest to leverage the unique chemical properties of trichloropyrimidines for the development of next-generation technologies and therapeutics.
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine ring system is a privileged scaffold in the realm of life sciences, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research in medicinal chemistry.[2] Among the various functionalized pyrimidines, trichloropyrimidines have emerged as exceptionally valuable and versatile building blocks in organic synthesis.[3] The presence of three reactive chlorine atoms on the electron-deficient pyrimidine ring makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of a wide range of functional groups.[4][5] This adaptability has established trichloropyrimidines as critical intermediates in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and advanced materials.[4][6]
This guide will provide a detailed exploration of the synthesis of key trichloropyrimidine isomers, the principles governing their reactivity and regioselectivity, and their extensive applications, with a particular emphasis on drug discovery and development.
Synthesis of Trichloropyrimidine Scaffolds
The accessibility of trichloropyrimidine starting materials is a crucial factor in their widespread use. The two most prominent isomers, 2,4,6-trichloropyrimidine and 2,4,5-trichloropyrimidine, are synthesized from readily available precursors.
Synthesis of 2,4,6-Trichloropyrimidine
The most common and industrially scalable synthesis of 2,4,6-trichloropyrimidine begins with the chlorination of barbituric acid.[4] This transformation is typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a catalyst such as N,N-dimethylformamide (DMF).[4]
A robust and high-yielding method involves a two-step, one-pot procedure where barbituric acid is first treated with phosphorus oxychloride, followed by the in situ generation of phosphorus pentachloride (PCl₅) from phosphorus trichloride (PCl₃) and chlorine gas. This approach offers the advantage of a non-aqueous work-up, simplifying product isolation and minimizing hydrolysis.
Experimental Protocol: Two-Step Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
Step 1: Initial Chlorination. In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (5.5 mol). While stirring, add barbituric acid (1.0 mol) followed by a catalytic amount of N-methylpyrrolidone (NMP) (0.026 mol). Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 7 hours.
-
Step 2: Secondary Chlorination. After the initial 7-hour period, add phosphorus trichloride (3.0 mol) to the mixture. Subsequently, introduce chlorine gas (3.0 mol) over a period of 4 hours, while maintaining the reaction temperature.
-
Work-up and Isolation. Upon completion of the reaction, the product is separated from the reaction mixture via distillation. Unreacted phosphorus oxychloride and other reagents can be recovered and recycled. This method consistently produces 2,4,6-trichloropyrimidine in high purity.
dot graph "Synthesis_of_2,4,6-Trichloropyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid."; fontsize: 10; }
Synthesis of 2,4,5-Trichloropyrimidine
The isomeric 2,4,5-trichloropyrimidine is another important synthetic intermediate, particularly in the synthesis of pharmaceuticals for oncology.[7] A well-documented synthetic route commences from the readily available uracil.[7]
Experimental Protocol: Two-Step Synthesis of 2,4,5-Trichloropyrimidine from Uracil [7]
-
Step 1: Synthesis of 5-Chlorouracil. To a reactor with water, add 98% sulfuric acid while maintaining a temperature of 30-35°C. Add uracil to the acidic solution. Cool the mixture and add an aqueous solution of sodium hypochlorite, keeping the reaction temperature between 5-25°C. Continue stirring until the uracil is completely consumed. Heat the mixture to 95-100°C, then cool to 5-25°C. Filter the resulting solid and dry to obtain 5-chlorouracil.
-
Step 2: Synthesis of 2,4,5-Trichloropyrimidine. In a separate reactor, dissolve the 5-chlorouracil in chloroform and add N,N-dimethylformamide (DMF). With stirring, add bis(trichloromethyl) carbonate to the mixture. Heat the reaction to 60-65°C and maintain until the 5-chlorouracil is consumed. Cool the reaction mixture to room temperature and add water. Separate the organic layer and concentrate it to obtain 2,4,5-trichloropyrimidine.[7]
dot graph "Synthesis_of_2,4,5-Trichloropyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Synthesis of 2,4,5-Trichloropyrimidine from Uracil."; fontsize: 10; }
Reactivity and Regioselective Functionalization
The synthetic utility of 2,4,6-trichloropyrimidine lies in the differential reactivity of its three chlorine atoms, which allows for controlled, stepwise functionalization. The general order of reactivity for nucleophilic aromatic substitution is C4/C6 > C2. This regioselectivity is governed by a combination of electronic and steric factors. The C4 and C6 positions are more electron-deficient due to the cumulative electron-withdrawing effects of the two adjacent nitrogen atoms.
Monosubstitution
Under controlled conditions, typically at lower temperatures, the reaction of 2,4,6-trichloropyrimidine with one equivalent of a nucleophile predominantly yields the 4-substituted product.
Experimental Protocol: Regioselective Monosubstitution with an Amine [8]
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (1.5 eq).
-
Add a solution of the desired amine (1.0 eq) in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to yield the 4-amino-2,6-dichloropyrimidine derivative.
Disubstitution
The introduction of a second nucleophile can be achieved by increasing the reaction temperature and/or using an excess of the nucleophile. The second substitution typically occurs at the remaining C6 or C2 position, depending on the nature of the first substituent and the incoming nucleophile.
Trisubstitution
Complete substitution of all three chlorine atoms generally requires more forcing conditions, such as higher temperatures and a large excess of the nucleophile.
dot graph "Regioselective_Substitution" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label: "Stepwise Functionalization of 2,4,6-Trichloropyrimidine."; fontsize: 10; }
Applications of Trichloropyrimidine-Based Compounds
The ability to introduce diverse functionalities onto the pyrimidine core makes trichloropyrimidines invaluable precursors in various industries.
Medicinal Chemistry and Drug Development
Trichloropyrimidines are prominent scaffolds in the design and synthesis of a wide range of therapeutic agents.[4] Their structural similarity to the purine core allows them to act as ATP-competitive inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[9]
4.1.1. Kinase Inhibitors
Numerous kinase inhibitors have been developed using a trichloropyrimidine core. For instance, Aurora kinase inhibitors, which are being investigated for their potential in cancer therapy, have been synthesized from 2,4,6-trichloropyrimidine.[8] The synthesis often involves a sequential nucleophilic aromatic substitution strategy to build the desired inhibitor molecule.[8]
Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Trichloropyrimidines
| Kinase Target | Pyrimidine Scaffold | Reference |
| Aurora Kinase A | 2,4-diaminopyrimidine | [8] |
| PI3K/mTOR | 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | [10] |
| EGFR | 2,4-diamino-5-chloropyrimidine | [11] |
4.1.2. Approved Drugs
The versatility of the trichloropyrimidine scaffold is underscored by its use in the synthesis of approved pharmaceuticals. A notable example is Alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. 2,4,6-trichloropyrimidine serves as a key intermediate in the synthesis of Alogliptin.[8][12]
Agrochemicals
In the agrochemical sector, 2,4,6-trichloropyrimidine is a crucial intermediate for the synthesis of herbicides and fungicides.[4][6] The ability to tailor the substituents on the pyrimidine ring allows for the development of compounds with high efficacy and selectivity for specific weeds or fungal pathogens, thereby enhancing crop protection. For example, 2-ethoxy-4,6-dichloropyrimidine, derived from its trichloro precursor, is a key building block for triazolopyrimidine sulfonamide herbicides like diclosulam and florasulam.[11]
Materials Science
The reactivity of trichloropyrimidines also extends to materials science, where they are used in the synthesis of reactive dyes and the modification of polymers.[4] The introduction of the pyrimidine moiety can enhance the thermal stability and other performance characteristics of polymeric materials.
Conclusion
Trichloropyrimidine-based compounds represent a class of exceptionally versatile and valuable synthetic intermediates. Their facile synthesis and the predictable, regioselective nature of their nucleophilic substitution reactions provide a robust platform for the creation of a vast array of complex molecules. The successful application of these compounds in the development of life-saving drugs, innovative agrochemicals, and advanced materials highlights their profound impact across multiple scientific and industrial domains. As research continues to uncover new synthetic methodologies and applications, the importance of the trichloropyrimidine scaffold in driving scientific and technological advancement is set to endure. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of these remarkable building blocks.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Available at: [Link]
- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. G. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 134-139.
-
ResearchGate. Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Available at: [Link]
- Wang, T., & Gevorgyan, V. (2016). Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. Organic letters, 18(5), 1136–1139.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-145.
- Kumar, A., Singh, B. K., & Kumar, S. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(16), 11439–11451.
-
ResearchGate. Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. Available at: [Link]
- Lee, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7528–7552.
-
Veeprho. 2,4,6-Trichloro Pyrimidine | CAS 3764-01-0. Available at: [Link]
- Smaili, I., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5323.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
- Goldman, D. M. (2007). Novel synthesis of 2-methyl-3, 4, 5-trichloropyrimidine. New Jersey Institute of Technology.
-
Ganapa Life Science. 2,4,5-Trichloropyrimidine (CAS 5750-76-5) Manufacturer. Available at: [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2021). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2021(4), M1291.
- Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(40), 46248–46271.
- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.
- An overview on synthesis and biological activity of pyrimidines. (2017). World Journal of Pharmaceutical Research, 6(12), 564-577.
- Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(40), 46248–46271.
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Pyrimidine Aldehydes as Privileged Precursors in Medicinal Chemistry and Drug Discovery
Executive Summary
The pyrimidine core is a ubiquitous structural motif in medicinal chemistry, forming the backbone of essential nucleic acids and numerous FDA-approved therapeutics. When functionalized with an aldehyde group, typically at the C5 position, the pyrimidine ring transforms into a highly versatile electrophilic hub. This application note explores the mechanistic rationale, synthetic methodologies, and downstream applications of pyrimidine aldehydes in drug discovery. By detailing field-proven protocols—specifically the Vilsmeier-Haack formylation and microwave-assisted Knoevenagel condensations—this guide provides researchers with the self-validating workflows required to synthesize complex, biologically active heterocycles such as kinase inhibitors and metabolic modulators.
Mechanistic Insights: The Electrophilic Hub
Pyrimidine aldehydes are highly prized because they merge the electron-deficient nature of the diazine core with the electrophilic reactivity of a carbonyl group. The pyrimidine ring itself is resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms. However, the introduction of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkylthio (-SR) at the C2 or C4 positions significantly increases the electron density at the C5 position[1].
This localized nucleophilicity makes the C5 carbon an ideal target for formylation via the Vilsmeier-Haack reaction . In this reaction, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The activated pyrimidine attacks this intermediate, forming an iminium salt that is subsequently hydrolyzed to yield the pyrimidine-5-carboxaldehyde[2].
Once formed, the aldehyde group serves as a prime site for nucleophilic attack, enabling Knoevenagel condensations, reductive aminations, and multi-component cyclizations to build complex scaffolds like pyrido[2,3-d]pyrimidines and thiazolidinediones[1][3].
Figure 1: Logical workflow and mechanism of the Vilsmeier-Haack formylation on a pyrimidine core.
Experimental Protocol 1: Vilsmeier-Haack Formylation of the Pyrimidine Core
This protocol details the synthesis of a 5-formyl pyrimidine derivative. The procedure is designed as a self-validating system: the exothermic nature of the reagent formation dictates strict temperature control, while the pH-dependent hydrolysis ensures the complete conversion of the iminium intermediate.
Materials & Reagents:
-
Activated Pyrimidine derivative (e.g., 2-amino-4-substituted pyrimidine): 1.0 equivalent
-
N,N-Dimethylformamide (DMF): 3.0 equivalents (acts as both reagent and solvent)
-
Phosphorus oxychloride (POCl₃): 1.5 equivalents
-
Saturated aqueous NaHCO₃ solution
-
Ice bath and inert gas (N₂ or Ar)
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: Purge a flame-dried, three-necked round-bottom flask with N₂. Add anhydrous DMF (3.0 eq) and cool the flask to 0 °C using an ice-water bath.
-
Electrophile Activation: Add POCl₃ (1.5 eq) dropwise over 15–20 minutes. Causality: POCl₃ reacts violently with DMF; dropwise addition controls the exothermic generation of the chloroiminium ion, preventing degradation. Stir for 30 minutes at 0 °C until a pale-yellow complex forms.
-
Substrate Addition: Dissolve the activated pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Execution: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via TLC (eluent: EtOAc/Hexane). The electron-donating groups on the pyrimidine direct the electrophilic attack exclusively to the C5 position[1].
-
Hydrolysis & Quenching: Once the starting material is consumed, cool the mixture to 0 °C. Slowly pour the mixture over crushed ice. Add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.0–7.5. Causality: Neutralization is critical; it hydrolyzes the stable iminium salt intermediate into the desired aldehyde and neutralizes the phosphoric and hydrochloric acid byproducts[4].
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure pyrimidine-5-carboxaldehyde.
Divergent Applications in Drug Discovery
Pyrimidine aldehydes act as linchpins in the synthesis of diverse therapeutic agents. By exploiting the reactivity of the aldehyde group, medicinal chemists can rapidly generate libraries of biologically active compounds.
Figure 2: Divergent synthetic applications of pyrimidine aldehydes in medicinal chemistry.
Kinase Inhibitors (Pyrido[2,3-d]pyrimidines & Imatinib Analogs)
The condensation of pyrimidine aldehydes with active nitriles or guanidines yields pyrido[2,3-d]pyrimidines. This bicyclic scaffold is a privileged structure that mimics the purine core of ATP, making it a highly effective competitive inhibitor for various kinases, including Cyclin-Dependent Kinase 4/6 (CDK4/6) (e.g., Palbociclib analogs)[3][5]. Additionally, pyrimidine aldehydes are utilized in triple reaction sequences (diazotization, click chemistry, oxidation) to synthesize phenylamino-pyrimidine (PAP) derivatives, which serve as analogs to the ABL kinase inhibitor Imatinib[6].
Metabolic and Antimicrobial Agents
Condensation of pyrimidine aldehydes with active methylene compounds like rhodanine or 2,4-thiazolidinedione (TZD) produces hybrid molecules that act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. These compounds are critical in regulating glucose metabolism and improving insulin sensitivity[1][7]. Furthermore, coupling pyrimidine aldehydes with quinazolones yields broad-spectrum antibacterial agents[8].
Data Summary: Biological Activity of Pyrimidine Aldehyde Derivatives
| Scaffold Derived | Synthetic Pathway | Primary Biological Target / Activity | Typical Yields |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Cyclocondensation with nitriles | Tyrosine Kinases, CDK4/6 (Anticancer) | 65–85% |
| Thiazolidinediones (TZDs) | Knoevenagel Condensation | PPARγ Agonists (Antidiabetic) | 81–89% |
| Quinazolone Pyridiniums | Base-catalyzed Condensation | Broad-Spectrum Antibacterial | 32–94% |
| Phenylamino-pyrimidines (PAP) | Reductive Amination / Click | ABL Kinase (Imatinib Analogs) | 50–75% |
Experimental Protocol 2: Microwave-Assisted Knoevenagel Condensation
To synthesize TZD or rhodanine derivatives, the pyrimidine aldehyde must undergo a Knoevenagel condensation. Traditional reflux methods require prolonged heating (12–24 hours). This protocol utilizes microwave irradiation to drastically reduce reaction times while improving yields and purity.
Materials & Reagents:
-
Pyrimidine-5-carboxaldehyde: 0.10 mmol (1.0 eq)
-
2,4-Thiazolidinedione (TZD) or Rhodanine: 0.10 mmol (1.0 eq)
-
Piperidine: 0.20 mmol (0.2 mL, catalytic base)
-
Dichloromethane (CH₂Cl₂) or Ethanol: 10.0 mL
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a microwave-safe reaction vessel, dissolve the pyrimidine aldehyde (1.0 eq) and the active methylene compound (TZD or Rhodanine, 1.0 eq) in dry CH₂Cl₂ (10.0 mL)[1].
-
Catalyst Addition: Add piperidine (0.2 mL) dropwise to the mixture at room temperature. Causality: Piperidine serves a dual purpose. As a secondary amine, it reacts reversibly with the aldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, it acts as a weak base to deprotonate the acidic methylene protons of TZD/Rhodanine, facilitating rapid nucleophilic attack[1][9].
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (typically 100–140 °C, depending on the solvent system) for 10–15 minutes[1]. Causality: Microwave heating provides direct, uniform dielectric heating to the polar reactants, overcoming the activation energy barrier exponentially faster than conductive heating.
-
Precipitation & Filtration: Allow the vessel to cool to room temperature. The condensation product, an α,β-unsaturated compound (arylidene derivative), typically exhibits lower solubility and will precipitate out of the solution.
-
Purification: Filter the resultant solid product under a vacuum. Wash the filter cake with cold ethanol to remove unreacted starting materials and piperidine. Recrystallize the crude solid from an acetone/water mixture (2:1) to obtain the pure target compound in high yield (81–89%)[1].
References
-
MDPI. "Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents". Retrieved from: [Link]
-
MDPI. "Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates". Retrieved from: [Link]
-
NIH / PMC. "Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor". Retrieved from: [Link]
-
NIH / PMC. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications". Retrieved from:[Link]
-
ResearchGate. "Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism...". Retrieved from:[Link]
-
ResearchGate. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications". Retrieved from: [Link]
Sources
- 1. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Pyrimidin-5-yl)benzaldehyde | 198084-12-7 | Benchchem [benchchem.com]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethoxymethacrolein | 42588-57-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Note: Chemoselective Condensation Strategies for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Document ID: AN-2026-0312 Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists
Strategic Context & Mechanistic Rationale
The 2,4,6-trichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile precursor for pharmacologically active diazines, including pan-PI3K inhibitors such as Buparlisib[1]. Within this chemical space, 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4)[2] provides a unique two-carbon electrophilic handle at the C5 position. This enables late-stage functionalization, aliphatic chain extension, and the construction of complex tricyclic fused systems via cascade condensation and cyclization reactions[3].
The Chemoselectivity Challenge
The defining challenge in handling 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is managing its competing electrophilic sites. The aldehyde carbon is highly reactive toward nucleophilic addition. Simultaneously, the C2, C4, and C6 positions of the pyrimidine ring are profoundly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the three chlorine atoms.
Causality of Experimental Choices: To achieve chemoselective condensation at the aldehyde without prematurely displacing the sensitive C4/C6 chlorines, protocols must strictly control nucleophile basicity, temperature, and solvent polarity. Hard nucleophiles or strong bases will inevitably degrade the pyrimidine core. Therefore, the protocols detailed below utilize mild organocatalysts, pH-controlled reducing agents, and temperature gradients to ensure the aldehyde reacts exclusively, preserving the trichloropyrimidine core for subsequent cross-coupling or amination steps.
Reaction Pathway Visualization
The following diagram illustrates the three primary divergent condensation pathways developed for this intermediate, highlighting the specific reagents required to maintain chemoselectivity.
Fig 1: Chemoselective condensation pathways for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.
Experimental Methodologies
Protocol A: Chemoselective Knoevenagel Condensation
Objective: Synthesis of alkenyl pyrimidines using active methylene compounds without SNAr degradation. Expert Insight: Standard Knoevenagel catalysts like piperidine are strong enough nucleophiles to attack the C4-Cl via SNAr. L-proline is utilized here as a milder, zwitterionic organocatalyst that effectively forms the iminium intermediate with the aldehyde while completely sparing the pyrimidine core.
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (1.0 mmol, 225.4 mg) and anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add malononitrile (1.1 mmol, 72.6 mg) in one portion.
-
Catalysis: Add L-proline (0.1 mmol, 11.5 mg). Stir the suspension vigorously.
-
Reaction Monitoring: Stir the mixture at 20–25 °C for 3–5 hours. Monitor progression via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the aldehyde spot completely disappears without the formation of highly polar baseline degradation products.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure alkenyl pyrimidine.
Protocol B: Mild Reductive Amination
Objective: Coupling with amines to generate flexible 2-aminoethyl pyrimidine linkers. Expert Insight: NaBH₄ is too reactive and will reduce the aldehyde to an alcohol prematurely. NaBH(OAc)₃ is highly chemoselective for imines over aldehydes. The addition of glacial acetic acid serves a dual purpose: it accelerates imine formation and protonates the amine, drastically reducing its nucleophilicity toward the trichloropyrimidine ring.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol, 225.4 mg) in 1,2-dichloroethane (DCE, 12 mL). Add the target primary or secondary amine (1.0 mmol) followed by glacial acetic acid (1.2 mmol).
-
Equilibration: Stir the mixture at room temperature for 1 hour to ensure complete imine formation prior to reduction.
-
Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) in three equal portions over 15 minutes to prevent exothermic spikes.
-
Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases. Extract with EtOAc (3 × 15 mL).
-
Isolation: Wash the organic phase with brine, dry over MgSO₄, and evaporate. Purify the resulting residue via silica gel chromatography to yield the 2-aminoethyl pyrimidine derivative.
Protocol C: Tandem Condensation-Cyclization
Objective: Synthesis of fused 5,6-dihydropyrido[2,3-d]pyrimidines via intramolecular SNAr. Expert Insight: This is a two-stage one-pot process. The initial condensation forms the imine/hydrazone at room temperature. By subsequently adding a non-nucleophilic base (DIPEA) and applying heat, the activation energy for intramolecular SNAr is overcome, allowing the newly formed imine nitrogen to displace the C4-chlorine and close the ring.
Step-by-Step Procedure:
-
Condensation: Dissolve the aldehyde (1.0 mmol, 225.4 mg) in absolute ethanol (10 mL). Add hydrazine hydrate or a primary amine (1.05 mmol) dropwise at 0 °C.
-
Intermediate Formation: Stir for 2 hours at room temperature. LC-MS should confirm the mass of the uncyclized imine/hydrazone intermediate.
-
Cyclization Trigger: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL). Attach a reflux condenser and heat the mixture to 70 °C for 6 hours.
-
Workup: Cool the mixture to room temperature. The cyclized product often precipitates directly from the ethanolic solution.
-
Isolation: If precipitation occurs, collect the solid via vacuum filtration and wash with cold ethanol. Otherwise, concentrate under reduced pressure and purify via recrystallization or chromatography.
Quantitative Reaction Profiles
The following table summarizes the expected quantitative outcomes and chemoselectivity profiles for the described protocols based on standardized 1.0 mmol scale validations.
| Reaction Pathway | Target Scaffold | Key Reagents & Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Chemoselectivity (Aldehyde vs. SNAr) |
| Knoevenagel Condensation | Alkenyl Pyrimidines | Malononitrile, L-Proline | 20–25 | 3–5 | 75–85 | > 95:5 |
| Reductive Amination | 2-Aminoethyl Pyrimidines | Amine, NaBH(OAc)₃, AcOH | 0 to 25 | 12 | 65–80 | > 90:10 |
| Tandem Cyclocondensation | Fused Pyrimidines | Hydrazine/Amine, DIPEA | 70 | 6–8 | 55–70 | Intramolecular SNAr (100% conversion) |
References
- Title: CAS: 1245898-27-4 | 2-(2,4,6-TRICHLOROPYRIMIDIN-5-YL)
- Source: intechopen.
- Source: nih.
Sources
- 1. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]
- 2. CAS: 1245898-27-4 | CymitQuimica [cymitquimica.com]
- 3. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methodologies for the Quantification and Stability Assessment of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Application Focus: Intermediate Quantification, Stability Profiling, and In-Process Control (IPC)
Physicochemical Profiling & Analytical Liabilities
2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a highly reactive, privileged intermediate utilized in the synthesis of complex fused bicyclic systems and kinase inhibitors[1],[2]. However, its unique structural topology presents severe challenges for standard chromatographic analysis.
To design a robust analytical method, we must first deconstruct the molecule's chemical liabilities:
-
SNAr Susceptibility: The 2,4,6-trichloropyrimidine core is exceptionally electrophilic. Nucleophilic aromatic substitution (SNAr) occurs rapidly at the C-4 and C-6 positions, while C-2 substitution remains a competitive degradation pathway in the presence of protic solvents (e.g., water, methanol) or trace amines[3].
-
Aldehyde Hydration: The C-5 acetaldehyde moiety exists in a dynamic equilibrium with its gem-diol (hydrate) form in aqueous environments. In standard Reverse-Phase (RP) HPLC, this equilibrium causes severe peak broadening, tailing, or split peaks.
-
Detection Limitations: Aliphatic aldehydes lack a strong, distinct UV chromophore, and the highly electron-deficient trichloropyrimidine ring suppresses protonation in positive-mode Electrospray Ionization (ESI+), making direct LC-MS trace quantification difficult[4].
Table 1: Analyte Properties & Chromatographic Implications
| Property / Liability | Description | Analytical Implication |
| Chemical Formula | C₆H₃Cl₃N₂O (MW: 225.45 g/mol ) | Target mass exhibits a distinct Cl₃ isotopic distribution pattern (M, M+2, M+4, M+6). |
| Solvolysis (SNAr) | Highly reactive C-Cl bonds | Prone to hydrolysis in MeOH/H₂O. Requires strictly aprotic sample diluents (e.g., dry Acetonitrile). |
| Hydration Equilibrium | -CHO ⇌ -CH(OH)₂ | Causes split chromatographic peaks. Requires either chemical derivatization or highly acidic, fast LC. |
| UV Chromophore | Conjugated pyrimidine ring | Strong absorbance at 220–254 nm, but subject to heavy interference from structural degradants. |
Strategic Method Design: Causality & Logic
To circumvent these liabilities, two distinct analytical strategies must be deployed depending on the objective:
Strategy A: Pre-Column DNPH Derivatization (For Trace Quantification & Stability) To arrest both SNAr degradation and aldehyde hydration, we utilize 2,4-dinitrophenylhydrazine (DNPH) derivatization[5]. The acid-catalyzed condensation locks the transient aldehyde into a stable E/Z-hydrazone. This transformation prevents aqueous hydration and installs a robust chromophore (λmax ≈ 360 nm), shifting the detection window away from UV-absorbing pyrimidine degradants[4]. Furthermore, the addition of the conjugated DNPH moiety drastically enhances ESI-MS ionization efficiency.
Strategy B: Direct Fast RP-HPLC (For In-Process Control) During active chemical synthesis, the 30-minute derivatization step is too slow for real-time In-Process Control (IPC). Instead, we utilize a sub-2 µm UHPLC column with a highly acidic mobile phase (0.1% Trifluoroacetic acid). The high acidity protonates the hydrate, kinetically driving the equilibrium toward the free aldehyde, while the rapid <5 minute run time minimizes on-column SNAr hydrolysis.
Analytical Workflows
Figure 1: Decision matrix and analytical workflows for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.
Experimental Protocols
Protocol A: Pre-Column DNPH Derivatization LC-UV/MS
Designed for high-sensitivity quantification and long-term stability profiling.
Self-Validation Checkpoint: This protocol incorporates a "Derivatization Blank" to establish the background signal of unreacted DNPH, and utilizes Benzaldehyde-d5 as an Internal Standard (IS) to continuously monitor reaction efficiency and correct for matrix effects.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 200 mg of 2,4-DNPH (containing ~30% water for safety) in 100 mL of anhydrous Acetonitrile (ACN). Add 1.0 mL of concentrated Phosphoric acid (H₃PO₄) as a catalyst[5].
-
Sample Preparation: Accurately weigh and dilute the 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde sample in anhydrous ACN to a target concentration of 10 µg/mL. Spike with 5 µg/mL of Benzaldehyde-d5 (IS).
-
Derivatization Reaction: In an amber HPLC vial, combine 100 µL of the sample solution with 100 µL of the DNPH reagent. Seal and incubate at 40°C for exactly 30 minutes.
-
Quenching: Remove from heat and immediately add 800 µL of ACN/Water (50:50 v/v) to quench the reaction and adjust the solvent strength for RP-HPLC injection.
-
LC-MS/UV Conditions:
-
Column: C18, 100 × 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 8 minutes, hold for 2 minutes. Flow rate: 0.4 mL/min.
-
Detection: UV Diode Array at 360 nm[4]; MS in ESI- Negative mode (monitoring the deprotonated hydrazone [M-H]⁻).
-
Protocol B: Direct Fast RP-HPLC-UV
Designed for rapid In-Process Control (IPC) and purity estimation.
Self-Validation Checkpoint: Inject a "Forced Degradation Standard" (analyte spiked with 10% water and left at room temperature for 2 hours) during System Suitability Testing (SST). The method is only valid if the parent peak is baseline-resolved from the early-eluting hydrate and the C-4/C-6 hydrolysis degradants.
Step-by-Step Methodology:
-
Sample Preparation: Quench the synthesis reaction aliquot directly into strictly anhydrous, cold (4°C) Acetonitrile to halt SNAr reactivity.
-
Autosampler Management: Place the vial in the HPLC autosampler strictly maintained at 4°C. Do not leave samples at room temperature.
-
UHPLC Conditions:
-
Column: C18, 50 × 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (High acidity is critical to suppress hydration).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 95% B in 3.0 minutes. Flow rate: 0.6 mL/min.
-
Detection: UV at 254 nm.
-
Quantitative Data & Method Performance
Table 2: Comparative Method Validation Summary
| Parameter | Protocol A (DNPH LC-UV) | Protocol B (Direct Fast LC) |
| Primary Application | Stability testing, Trace quantification | In-Process Control (IPC), Purity |
| Linearity Range | 0.05 – 50 µg/mL | 1.0 – 500 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 1.0 µg/mL |
| Total Run Time | 10 minutes (excluding 30 min prep) | 4.5 minutes |
| Analyte Stability in Vial | > 48 hours (as stable hydrazone) | < 4 hours (at 4°C in anhydrous ACN) |
| Precision (%RSD, n=6) | 1.2% | 3.5% |
References
-
[2] MDPI Pharmaceuticals. Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy. Available at: [Link]
-
[5] Analytical Chemistry (ACS Publications). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at:[Link]
-
[3] ARKAT USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]
Sources
Topic: HPLC-MS Method Development for Halogenated Pyrimidine Compounds
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details a robust framework for the development and validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of halogenated pyrimidine compounds. These compounds, central to many therapeutic areas, present unique analytical challenges due to their diverse polarities and reactivity. This document provides field-proven insights, moving beyond procedural lists to explain the fundamental causality behind experimental choices in sample preparation, chromatographic separation, and mass spectrometric detection. Detailed, step-by-step protocols are provided for key workflows, all grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.
Foundational Principles: The Analytical Chemistry of Halogenated Pyrimidines
Halogenated pyrimidines, such as the anticancer drugs 5-Fluorouracil and Gemcitabine, are a cornerstone of modern pharmacology. Their efficacy is closely linked to their concentration in biological matrices, necessitating highly accurate and sensitive quantification methods. HPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[1][2]
The development of a successful method hinges on understanding how halogenation impacts the physicochemical properties of the pyrimidine scaffold.
-
Polarity and Retention: The identity of the halogen atom significantly alters molecular polarity. Fluorine, being highly electronegative, can increase the polarity of a molecule, potentially leading to poor retention on traditional reversed-phase columns. Conversely, chlorine and bromine increase the molecule's size and polarizability, enhancing retention. This diversity requires a flexible approach to stationary phase selection.
-
Ionization and Detection: The pyrimidine ring contains multiple basic nitrogen atoms, making it amenable to positive-mode electrospray ionization (ESI). However, the overall molecular structure and mobile phase pH will dictate the optimal ionization mode. Halogens also provide a distinct isotopic signature, particularly for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), which is an invaluable tool for peak confirmation and interference detection.[3]
-
Fragmentation: Under collision-induced dissociation (CID) in the mass spectrometer, halogenated pyrimidines exhibit characteristic fragmentation patterns. These often involve neutral losses of the halogen acid (e.g., HF, HCl) or cleavages of the pyrimidine ring and any attached sugar moieties.[4][5] Understanding these pathways is critical for developing selective Multiple Reaction Monitoring (MRM) methods.
The Method Development Workflow: A Strategic Approach
A systematic, multi-stage process is essential for developing a method that is both robust and fit for its intended purpose. The workflow should begin with analyte characterization and culminate in a fully validated method compliant with global regulatory standards.
Caption: A strategic workflow for HPLC-MS method development.
Chromatographic Separation: Achieving Optimal Resolution
The goal of chromatography is to separate the analyte from matrix components and potential impurities. The choice of stationary and mobile phases is the most critical factor in achieving this separation.[6]
Stationary Phase Selection
No single column is perfect for all halogenated pyrimidines. Selection should be guided by the analyte's polarity.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale & Considerations |
| C18 (Octadecyl) | Hydrophobic (van der Waals) | Non-polar to moderately polar analytes (e.g., chloro- and bromopyrimidines). | The workhorse of reversed-phase HPLC. Provides excellent retention for less polar compounds. May require highly aqueous mobile phases for polar, fluorinated analogs, risking phase collapse ("dewetting").[7] |
| Polar-Embedded C18 | Hydrophobic & Hydrogen Bonding | Polar, fluorinated pyrimidines. | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, making the phase compatible with 100% aqueous mobile phases and offering alternative selectivity for polar functional groups. |
| Phenyl | π–π Interactions, Hydrophobic | Aromatic pyrimidine derivatives. | The phenyl groups on the stationary phase interact with the aromatic pyrimidine ring, providing unique selectivity that C18 columns lack.[6] |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer | Very polar, charged pyrimidines and their nucleoside/nucleotide metabolites. | An excellent alternative when analytes are unretained on reversed-phase columns. Uses a high organic mobile phase, which can enhance ESI efficiency.[8] |
Mobile Phase Optimization
The mobile phase modulates the interaction between the analyte and the stationary phase.
-
pH Control: The pH of the aqueous mobile phase (Solvent A) is a powerful tool. Adjusting the pH relative to the analyte's pKa can change its ionization state and dramatically alter retention. For MS compatibility, volatile buffers and acids like formic acid, acetic acid, and ammonium formate are required. A typical starting point is 0.1% formic acid in water, which provides protons for positive-mode ionization and maintains an acidic pH to ensure sharp peaks for many basic compounds.[9][10]
-
Organic Modifier (Solvent B): Acetonitrile is generally preferred over methanol for MS applications due to its lower viscosity (leading to lower backpressure) and superior UV transparency. It is also often more efficient at eluting compounds from reversed-phase columns.
-
Gradient Elution: A broad "scouting" gradient (e.g., 5% to 95% B over 10-15 minutes) is the most effective starting point for unknown compounds.[9] The resulting data is used to develop a focused gradient that provides the necessary resolution in the shortest possible time.
Mass Spectrometric Detection: Maximizing Sensitivity and Selectivity
Ionization Source Optimization
Electrospray Ionization (ESI) is the most common technique for polar molecules like pyrimidines. Its efficiency is highly dependent on source parameters, which must be optimized for each analyte.[11]
Protocol 1: ESI Source Optimization via Infusion
-
Prepare Analyte Solution: Prepare a 100-500 ng/mL solution of the target analyte in a solvent mixture that mimics the typical HPLC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Infuse Solution: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Optimize Capillary Voltage: While observing the analyte's ion signal, slowly ramp the capillary voltage up and down to find the value that yields the highest, most stable signal.
-
Optimize Gas and Temperature Settings: Systematically adjust the nebulizing gas pressure, drying gas flow rate, and gas temperature. The goal is to achieve efficient desolvation (droplet evaporation) without causing thermal degradation of the analyte.[12] Optimal settings typically result in the highest signal-to-noise ratio.
-
Document Parameters: Record the final optimized source parameters for inclusion in the formal HPLC-MS method.
MRM Method Development
For quantitative analysis, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is unparalleled. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and one or more specific product ions formed upon fragmentation.
Table 2: Example MRM Development for 5-Fluorouracil (5-FU) (Note: Values are illustrative and must be empirically determined on the specific instrument used.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) |
| 5-Fluorouracil | 131.0 | 88.0 | Loss of HNCO (Isocyanic acid) | 15 |
| 5-Fluorouracil | 131.0 | 42.0 | Further fragmentation of pyrimidine ring | 28 |
The fragmentation of 5-FU's related nucleosides often involves cleavage of the glycosidic bond or fragmentation of the sugar ring.[4]
Sample Preparation: The Key to Robustness
Biological samples like plasma and urine are complex matrices that can interfere with analysis and damage the HPLC-MS system.[13] Effective sample preparation is non-negotiable.
Caption: Decision logic for selecting a sample preparation technique.
Protocol 2: Solid-Phase Extraction (SPE) for Halogenated Pyrimidines from Plasma
This protocol uses a mixed-mode polymer-based SPE cartridge, which can leverage both hydrophobic and ion-exchange interactions for superior cleanup.
| Step | Procedure | Rationale |
| 1. Condition | Pass 1 mL of Methanol through the cartridge, followed by 1 mL of Water. | Wets the sorbent and removes any preservatives. |
| 2. Equilibrate | Pass 1 mL of 2% Formic Acid in Water through the cartridge. Do not allow the sorbent to dry. | Prepares the sorbent for sample loading by matching the pH environment. |
| 3. Load | Mix 200 µL of plasma with internal standard and 600 µL of 2% Formic Acid. Load the entire mixture onto the cartridge at a slow, steady drip rate (1-2 mL/min). | The acidic condition ensures the basic pyrimidine is positively charged, aiding retention on a cation-exchange sorbent. Diluting the plasma reduces viscosity. |
| 4. Wash | Pass 2 x 1 mL of 2% Formic Acid in Water through the cartridge, followed by 1 mL of Methanol. | The aqueous wash removes salts and polar interferences. The methanol wash removes non-polar, non-basic interferences like lipids. |
| 5. Elute | Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. | The basic elution buffer neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted by the organic solvent. |
| 6. Evaporate & Reconstitute | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial HPLC mobile phase. | Concentrates the sample and ensures the final injection solvent is compatible with the HPLC method to prevent peak distortion. |
Method Validation: Ensuring Trustworthy Data
Once developed, the analytical method must be validated to prove it is fit for its intended purpose. Validation must be performed according to established guidelines, such as ICH Q2(R2) and the FDA's Bioanalytical Method Validation Guidance.[14][15][16]
Table 3: Core Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Bioanalysis) |
| Specificity & Selectivity | To ensure the method measures only the intended analyte, free from interference from matrix components, metabolites, or impurities. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined concentration range. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Trueness) | To measure the closeness of the mean test results to the true value. | Mean concentration of Quality Control (QC) samples at low, mid, and high levels should be within ±15% of the nominal value.[17] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV or RSD) for QC samples should not exceed 15% (20% at the LLOQ).[17] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria. |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
Troubleshooting Common HPLC-MS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | - Mismatch between injection solvent and mobile phase.- Column overload.- Secondary interactions with column silanols.- Column degradation. | - Reconstitute sample in the initial mobile phase.- Reduce injection volume or sample concentration.- Adjust mobile phase pH; consider a different column type.- Replace the column. |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column aging or contamination.- Pump malfunction. | - Prepare fresh mobile phase daily.- Use a column oven for stable temperature control.- Use a guard column and flush the column regularly.- Check pump for leaks and perform maintenance.[18] |
| Low Sensitivity / No Signal | - Improper ESI source parameters.- Ion suppression from matrix.- Clogged or poorly positioned ESI probe.- Analyte degradation. | - Re-optimize source parameters.- Improve sample cleanup (e.g., switch from PPT to SPE).- Clean and inspect the ion source.- Check sample stability. |
| High Background Noise | - Contaminated mobile phase, solvents, or tubing.- Significant matrix effects.- Leaks in the system. | - Use high-purity (LC-MS grade) solvents and additives.- Improve sample preparation.- Perform a leak check on all fluidic connections. |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14]
-
Labcorp Drug Development. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][17]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][19]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][20]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][16]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][15]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][21]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][22]
-
Ghelfi, J., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. [Link][1]
-
ResearchGate. Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H] - : 261.22) (A) and 5-fluoro-2 -deoxyuridine (5-FdUrd–[M−H] − : 245.16) (B). [Link][4]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link][11]
-
Chromatography Online. (2020). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link][12]
-
LCGC International. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. [Link][13]
-
Veeprho Pharmaceuticals. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link][7]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][18]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link][10]
-
Leza, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link][3]
-
Sharma, S.K., et al. Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. [Link][5]
-
Chromatography Online. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link][9]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 7. veeprho.com [veeprho.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. zefsci.com [zefsci.com]
- 19. hhs.gov [hhs.gov]
- 20. centerforbiosimilars.com [centerforbiosimilars.com]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Robust Gas Chromatographic Analysis of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde via PFBHA Oximation
Executive Summary & Analytical Challenge
2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is a highly reactive, electron-deficient synthetic intermediate frequently utilized in the development of complex heterocyclic active pharmaceutical ingredients (APIs). Analyzing this molecule via conventional Gas Chromatography (GC) is notoriously difficult. The strongly electron-withdrawing trichloropyrimidine ring highly acidifies the adjacent methylene protons, driving the molecule toward its enol tautomer. This results in severe thermal degradation, column adsorption, and polymerization within the hot GC injection port.
To achieve a robust, reproducible analytical method, the aldehyde must be chemically stabilized prior to injection. This application note details a self-validating protocol utilizing O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to convert the labile aldehyde into a highly stable, volatile oxime derivative.
Chemical Rationale & Causality
Why PFBHA?
While 2,4-dinitrophenylhydrazine (DNPH) is common for HPLC, it is unsuitable for GC due to the thermal instability of the resulting hydrazones[1]. PFBHA is the gold standard for GC-based carbonyl analysis because it reacts quantitatively to form oximes that do not decompose at elevated temperatures[1].
Mechanistically, the derivatization serves two critical functions for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde:
-
Trapping the Keto Form: By reacting selectively with the carbonyl carbon, PFBHA locks the molecule out of its degradation-prone enol form.
-
Enhancing Detectability: The addition of the pentafluorobenzyl moiety significantly increases the molecule's volatility and provides exceptional sensitivity for Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) Mass Spectrometry.
Fig 1. PFBHA traps the reactive keto-form, preventing enol-driven degradation.
Experimental Design & Self-Validating Quality Control
A trustworthy analytical method must be self-validating. To ensure the derivatization reaction reaches completion and is unaffected by matrix suppression, this protocol incorporates an Internal Standard (IS) System Suitability Test (SST) .
-
Internal Standard: 4-Fluorobenzaldehyde (or a deuterated aliphatic aldehyde) must be spiked into the sample prior to reagent addition[2].
-
Validation Criteria: The analytical run is only considered valid if the IS recovery is between 95–105%, and the ratio of its E and Z oxime isomers remains constant (±5% relative standard deviation) across the batch. A shift in the E/Z ratio indicates incomplete reaction or pH drift in the buffer.
Step-by-Step Derivatization Protocol
The following in-solution derivatization utilizes a buffered aqueous-organic system to optimize the nucleophilic attack of the hydroxylamine while providing the acid catalysis necessary for the dehydration of the tetrahedral intermediate.
Reagents Required
-
PFBHA Hydrochloride (15 mg/mL in LC-MS grade water)
-
Citrate Buffer (0.1 M, adjusted to pH 4.5)
-
Acetonitrile (Inert, water-miscible solvent for the API intermediate)
-
Hexane (GC-MS grade, for selective liquid-liquid extraction)
Methodology
-
Sample Preparation: Dissolve 10 mg of the sample matrix containing 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde in 1.0 mL of Acetonitrile. Spike with 10 µL of the Internal Standard solution.
-
Buffering: Transfer 100 µL of the sample solution to a 2 mL glass reaction vial. Add 500 µL of the pH 4.5 Citrate Buffer. Causality: pH 4.5 ensures the PFBHA amine is sufficiently unprotonated to act as a nucleophile, while providing protons to catalyze the elimination of water.
-
Derivatization: Add 100 µL of the aqueous PFBHA reagent. Seal the vial with a PTFE-lined cap.
-
Incubation: Incubate the vial in a heating block at 60°C for 30 minutes[3]. Causality: The bulky trichloropyrimidine ring introduces steric hindrance; elevated temperature ensures quantitative conversion to the oxime.
-
Extraction: Cool to room temperature. Add 500 µL of Hexane and vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
-
Isolation: Carefully transfer the upper organic (Hexane) layer—which contains the non-polar oxime derivatives—to a clean GC autosampler vial containing anhydrous sodium sulfate to remove residual water.
Fig 2. Standardized workflow for in-solution PFBHA derivatization and extraction.
Data Presentation & Instrumental Parameters
The derivatized molecule (Molecular Weight: 420.5 g/mol ) is highly amenable to GC-MS. Because the molecule contains three chlorine atoms, the mass spectrum will exhibit a distinct isotopic signature.
Table 1: Optimized GC-MS Operational Parameters
| Parameter | Specification | Causality / Rationale |
| Column | DB-5MS (30m × 0.25mm × 0.25µm) | Low-bleed stationary phase ideal for halogenated aromatics. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Provides optimal linear velocity for sharp peak shapes. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the heavy oxime (MW 420.5). |
| Injection Mode | Splitless, 1.0 µL | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | 60°C (1 min) → 15°C/min to 280°C (hold 5 min) | Ramps quickly through solvent peak, eluting the oxime around 220°C. |
| MS Ionization | Electron Impact (EI), 70 eV | Generates the characteristic m/z 181 fragment. |
| Target SIM Ions | m/z 181, 420, 422, 424 | m/z 181 is the [C6F5CH2]+ base peak; 420/422/424 capture the Cl3 isotopic cluster. |
Table 2: Expected Method Validation Metrics
| Metric | Expected Value | Notes |
| Linearity (R²) | > 0.998 | Evaluated over a range of 1.0 to 500 µg/L. |
| Limit of Detection (LOD) | < 0.5 µg/L | Based on a Signal-to-Noise ratio of 3:1 in SIM mode. |
| Recovery (Accuracy) | 92% – 104% | Validated via pre-derivatization spiking of the matrix. |
| Isomer Ratio (E / Z) | ~ 1.2 : 1 | Consistent ratio is critical for confirming reaction stability. |
Expert Field Insights & Troubleshooting
-
The E and Z Isomer Phenomenon: Because the target molecule is an asymmetrical aldehyde, the oximation reaction inherently produces two stereoisomers (E and Z)[2],[3]. In the chromatogram, this will manifest as two closely eluting, partially resolved peaks. Critical Rule: Do not attempt to alter the GC gradient to merge these peaks. Instead, both peaks must be integrated and their areas summed for accurate quantification.
-
Isotopic Cluster Verification: The presence of three chlorine atoms on the pyrimidine ring creates a highly specific isotopic cluster at the molecular ion (M, M+2, M+4, M+6 in an approximate ratio of 27:27:9:1). Monitoring this cluster in MS provides absolute structural confirmation and eliminates false positives from matrix interferences.
-
Reagent Artifacts: Unreacted PFBHA and its degradation products will elute early in the chromatogram. Utilizing Hexane as the extraction solvent (Step 5) selectively partitions the less polar oxime while leaving the bulk of the highly polar, unreacted PFBHA hydrochloride in the aqueous phase, preventing detector saturation.
References
-
Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate Agronomy Research URL: [Link]
-
Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry ResearchGate URL: [Link]
Sources
Application Note: Green Chemistry Approaches to Synthesizing Pyrimidine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
Pyrimidines represent a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-cancer, anti-viral, and anti-inflammatory therapeutics[1]. Historically, the synthesis of dihydropyrimidinones (DHPMs) via the classical Biginelli multi-component reaction (MCR) relied on hazardous volatile organic solvents (VOCs), harsh Brønsted/Lewis acid catalysts, and prolonged reflux times. These traditional methods suffer from poor atom economy and high environmental E-factors[2].
To align with modern sustainable drug development pipelines, green chemistry paradigms—specifically Microwave-Assisted Organic Synthesis (MAOS) and Deep Eutectic Solvents (DES) —have been engineered. This application note details the mechanistic causality behind these green activation modes and provides self-validating, step-by-step protocols for the high-yield synthesis of pyrimidine derivatives.
Mechanistic Causality & Green Activation Modes
As a Senior Application Scientist, it is critical to understand why a protocol works, rather than merely following a recipe. The transition from classical reflux to green methodologies is governed by specific thermodynamic and kinetic causalities:
A. Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional conductive heating, which relies on inefficient thermal gradients and convection currents, microwave irradiation couples directly with the molecular dipoles of the reactants[3].
-
The Causality: This direct dielectric heating causes rapid molecular friction, resulting in instantaneous, localized superheating. By bypassing the thermal resistance of the reaction vessel, MAOS accelerates the nucleophilic addition and subsequent cyclodehydration steps of the Biginelli reaction. This reduces reaction times from 18–24 hours down to mere minutes while actively suppressing thermal degradation byproducts.
B. Deep Eutectic Solvents (DES) as Dual-Action Media
DESs are formed by complexing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea or tin(II) chloride), creating a highly structured, low-melting-point liquid matrix[4].
-
The Causality: In pyrimidine synthesis, the DES acts as both a benign solvent and a supramolecular catalyst. The extensive hydrogen-bonding network electrophilically activates the carbonyl carbon of the aldehyde, stabilizing the acyl imine intermediate and lowering the transition state energy barrier[5]. Post-reaction, the target DHPM precipitates upon the addition of water, allowing the DES to be cleanly recovered and recycled.
Reaction Pathway Visualization
Workflow of Green Biginelli Multicomponent Synthesis of Pyrimidines
Experimental Protocols (Self-Validating Systems)
The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that each phase of the reaction is successful before proceeding, preventing downstream resource waste.
Protocol A: Microwave-Assisted Solvent-Free Synthesis of DHPMs
Objective: Rapid, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
-
Preparation & Homogenization: Grind the aromatic aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.2 mmol), and a mild solid acid catalyst (0.1 mmol) in an agate mortar until a free-flowing powder is achieved.
-
Causality: Mechanical grinding maximizes the interfacial surface area between solid reactants, facilitating uniform microwave energy absorption and preventing localized charring.
-
-
Irradiation: Transfer the mixture to a microwave-transparent quartz vessel. Irradiate at 300 W (approx. 130°C) for 3–5 minutes.
-
In-Process Validation Check: Spot the reaction mixture on a silica TLC plate (Mobile Phase: Hexane:EtOAc 7:3). Complete disappearance of the UV-active aldehyde spot confirms reaction completion. If unreacted aldehyde remains, irradiate in 1-minute increments.
-
Workup: Cool the vessel to room temperature. Add 10 mL of ice-cold distilled water and stir vigorously to dissolve unreacted urea and catalyst.
-
Isolation & Final Validation: Filter the precipitated solid under a vacuum, wash with cold water, and recrystallize from hot ethanol. Determine the melting point and compare it with established literature values to confirm the purity of the DHPM scaffold.
Protocol B: Deep Eutectic Solvent (DES) Catalyzed Synthesis
Objective: Synthesis of DHPMs utilizing a recyclable Choline Chloride/Tin(II) Chloride (ChCl/SnCl 2 ) DES network[5].
-
DES Preparation: Mix Choline Chloride and Tin(II) Chloride in a 1:2 molar ratio. Heat at 100°C with continuous magnetic stirring.
-
Validation Check: The formation of a clear, homogeneous, colorless liquid indicates the successful establishment of the deep eutectic hydrogen-bonding network. Do not proceed if the mixture remains granular.
-
-
Reaction Initiation: Add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.0 mmol) directly to the DES (0.1 mL) in a round-bottom flask.
-
Thermal Condensation: Stir the mixture at 100°C for 30 minutes.
-
In-Process Validation Check: Monitor the physical state of the reaction; the mixture will become highly viscous as the complex DHPM product forms and begins to fall out of the solution matrix.
-
-
Workup & Precipitation: Add 5 mL of distilled water to the flask. The DHPM product will precipitate immediately because it is insoluble in water, whereas the DES components remain highly water-soluble.
-
Isolation & Recycling (Self-Validating Step): Filter the solid product. To validate the green integrity of the protocol, evaporate the aqueous filtrate under reduced pressure at 80°C to recover the DES. The recovered DES should return to a clear liquid state and can be reused for up to five consecutive cycles with <5% loss in catalytic activity.
Quantitative Data Presentation
To justify the transition to green methodologies, the following table summarizes the comparative kinetic and environmental metrics of classical versus green pyrimidine synthesis.
| Synthesis Method | Catalyst / Medium | Reaction Time | Average Yield (%) | E-Factor (Waste/Product) | Recyclability |
| Conventional Reflux | HCl / Ethanol | 18 - 24 hours | 60 - 70% | High (>50) | None |
| Microwave-Assisted | Solid Acid / Solvent-Free | 3 - 10 mins | 85 - 95% | Low (<5) | Moderate |
| Deep Eutectic Solvent | ChCl:SnCl 2 (1:2) | 30 - 45 mins | 90 - 98% | Very Low (<2) | High (Up to 5x) |
Table 1: Comparative efficiency and green metrics for the synthesis of pyrimidine derivatives.
Conclusion
The integration of Green Chemistry principles into the synthesis of pyrimidine derivatives provides a highly efficient, scalable, and ecologically responsible pathway for drug discovery. By understanding the mechanistic causality of Microwave-Assisted Organic Synthesis and Deep Eutectic Solvents, researchers can implement these self-validating protocols to drastically reduce reaction times, eliminate hazardous VOCs, and achieve near-quantitative yields.
References
-
Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives Source: KUEY Journal URL:[Link]
-
Biginelli Reaction: A Green Perspective Source: Current Organic Chemistry (Ingenta Connect) URL:[Link]
-
Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview Source: ResearchGate URL:[Link]
-
Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction Source: National Institutes of Health (NIH) URL:[Link]
-
Deep Eutectic Solvents as Unconventional Media for Multicomponent Reactions Source: SciELO URL:[Link]
Sources
scale-up synthesis of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Application Note: Scale-Up Synthesis and Process Optimization of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Executive Summary & Process Rationale
The compound 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a highly versatile, electrophilic building block critical for the development of complex heterocyclic therapeutics, most notably in the synthesis of Aryl Hydrocarbon Receptor (AhR) modulators.
Transitioning the synthesis of heavily chlorinated pyrimidine acetaldehydes from bench-scale to pilot-plant scale presents significant chemical engineering challenges. The foundational synthetic route involves the oxidative cleavage (ozonolysis) of a 5-allyl pyrimidine precursor[1]. While standard batch ozonolysis is effective at the milligram to gram scale, scaling this process introduces severe thermal hazards due to the accumulation of explosive secondary ozonides. This application note details a highly controlled, semi-batch cryogenic ozonolysis protocol utilizing a thiourea-mediated reductive quench, engineered specifically to maximize safety, yield, and scalability.
Process Chemistry & Causality of Experimental Design
To achieve a self-validating and safe scale-up system, every reagent and operational parameter has been optimized based on mechanistic causality:
-
Precursor Selection: The process begins with 5-allyl-2,4,6-trichloropyrimidine. The electron-withdrawing nature of the three chlorine atoms deactivates the pyrimidine ring, ensuring that ozone selectively attacks the electron-rich terminal alkene.
-
Solvent System (DCM/DMSO/TEA): Dichloromethane (DCM) is utilized for its excellent ozone solubility at cryogenic temperatures. The addition of Dimethyl Sulfoxide (DMSO) and Triethylamine (TEA) acts as a stabilizing modifier system. TEA neutralizes trace acidic byproducts that could catalyze the premature, uncontrolled decomposition of the Criegee intermediate, while DMSO helps trap the carbonyl oxide, preventing the formation of polymeric peroxides[1].
-
Reductive Quench (Thiourea vs. DMS): Dimethyl sulfide (DMS) is the traditional reductant for ozonolysis. However, its high volatility, extreme flammability, and noxious odor make it unsuitable for multi-kilogram scale-up. We substitute DMS with Thiourea. Thiourea is a solid, odorless, and highly efficient reducing agent that converts the ozonide to the target aldehyde while being oxidized to water-soluble urea and elemental sulfur, vastly simplifying the aqueous waste stream and phase separation[1].
Mechanistic Pathway Visualization
Reaction pathway for the ozonolysis of 5-allyl-2,4,6-trichloropyrimidine.
Detailed Scale-Up Protocol (10-Mol Scale)
Safety Warning: Ozone is a highly toxic and reactive gas. Secondary ozonides are potentially explosive. This protocol must be executed in a rated pilot-plant facility with continuous ozone monitoring, active exhaust scrubbing, and blast-shielded reactors.
Step 1: Reactor Preparation and Pre-cooling
-
Purge a 50 L glass-lined, jacketed reactor equipped with an overhead turbine stirrer and a sub-surface gas sparger with dry Nitrogen ( N2 ) for 30 minutes.
-
Charge the reactor with 20.0 L of anhydrous Dichloromethane (DCM).
-
Add 5-allyl-2,4,6-trichloropyrimidine (2.37 kg, 10.0 mol).
-
Sequentially charge Dimethyl Sulfoxide (3.12 kg, 40.0 mol) and Triethylamine (100 mL, catalytic modifier)[1].
-
Initiate jacket cooling to bring the internal reaction temperature to strictly -40 °C.
Step 2: Ozonolysis
-
Once the internal temperature stabilizes at -40 °C, initiate the ozone generator to produce a 6-8 wt% O3 in O2 stream.
-
Introduce the O3/O2 stream via the sub-surface sparger at a rate of 10 L/min.
-
Monitor the reaction continuously. The reaction endpoint is indicated by a stable, faint blue coloration of the solution (indicating saturation of unreacted ozone) and confirmed by rapid inline HPLC sampling showing >99% consumption of the starting material.
-
Immediately upon completion, terminate the ozone generation.
-
Switch the sparger gas to pure N2 and sparge vigorously for 45 minutes at -40 °C to completely purge residual dissolved ozone from the system[1].
Step 3: Reductive Quench and Workup
-
While maintaining the reactor at -40 °C, slowly charge Thiourea (0.84 kg, 11.0 mol) in solid portions over 30 minutes to control any localized exotherms[1].
-
Adjust the jacket temperature to allow the reaction mixture to warm naturally to 20 °C over a period of 4 hours. Stir for an additional 8 hours at 20 °C to ensure complete reduction of the ozonide.
-
Add 10.0 L of deionized water to the reactor to dissolve the urea byproduct and unreacted thiourea. Stir vigorously for 15 minutes, then allow phase separation.
-
Isolate the lower organic (DCM) layer. Extract the upper aqueous layer with an additional 5.0 L of DCM.
-
Combine the organic layers, wash with brine (10.0 L), dry over anhydrous Na2SO4 , and filter.
-
Concentrate the filtrate under reduced pressure (30 °C, 200 mbar) to afford the crude product.
-
Purify via short-path distillation or crystallization (depending on exact purity requirements) to yield 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde as a pale-yellow solid.
Quantitative Data & Process Metrics
The transition from a traditional bench-scale DMS quench to the pilot-scale Thiourea quench demonstrates significant improvements in safety and environmental impact without sacrificing yield.
| Process Parameter | Bench-Scale (Historical) | Pilot-Scale (Optimized) | Variance / Benefit |
| Scale | 0.026 mol (5.0 g) | 10.0 mol (2.37 kg) | 384x Scale factor |
| Reductant | Dimethyl Sulfide (DMS) | Thiourea | Eliminates toxic/flammable gas |
| Reaction Temp | -78 °C | -40 °C | Lower energy cost for cooling |
| Yield (Isolated) | 82% | 86% | +4% (Reduced volatile losses) |
| Purity (HPLC) | >95% | >98% | Improved phase separation |
| E-Factor | ~45 | ~22 | 51% reduction in waste mass |
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of highly functionalized pyrimidine acetaldehydes. 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is a notoriously difficult scaffold to isolate with high yields.
The core of the problem lies in the molecule's electronic properties. The 2,4,6-trichloropyrimidine ring is profoundly electron-deficient. This exerts a strong inductive pull on the C5 position, rendering the adjacent methylene ( α -protons) highly acidic. Consequently, the aldehyde is hyper-susceptible to rapid enolization and subsequent aldol condensation/polymerization under standard acidic or basic workups[1]. Furthermore, the trichloropyrimidine core is highly vulnerable to nucleophilic aromatic substitution ( SNAr ) by water or hydroxide during aqueous extractions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to bypass these failure points.
Quantitative Route Comparison
Choosing the right synthetic strategy is the first step in optimizing your yield. Below is a comparison of the three primary pathways used to construct this scaffold.
| Synthetic Route | Key Intermediate | Typical Overall Yield | Primary Yield-Limiting Factor | Recommended Use Case |
| Acetal Protection | 5-(2,2-Diethoxyethyl)pyrimidine-2,4,6-triol | 35 - 45% | Premature acetal cleavage during POCl3 chlorination; Aldol condensation during hydrolysis. | Standard laboratory scale; requires strict thermal and pH control. |
| O-Methyloxime Protection | 5-(2-Methoxyiminoethyl)pyrimidine-2,4,6-triol | 65 - 75% | Oxime hydrolysis requires specific reductive or acidic cleavage conditions. | Scale-up and industrial manufacturing due to high POCl3 stability[2]. |
| Allyl Oxidative Cleavage | 5-Allyl-2,4,6-trichloropyrimidine | 20 - 30% | Over-oxidation to carboxylic acid; volatility of the aldehyde during workup. | When barbituric acid precursors are unavailable[3]. |
Synthetic Workflow & Pathway Visualization
The most common and cost-effective approach is the Acetal Route . The workflow below maps the critical transformations, highlighting where specific interventions are required to prevent degradation.
Figure 1: Optimized synthetic workflow for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde via the acetal route.
Troubleshooting FAQs
Q1: I am experiencing massive tar formation and <15% yield during the POCl3 chlorination of the barbituric acid precursor. What is happening? A: The reaction of barbituric acid derivatives with phosphorus oxychloride ( POCl3 ) generates stoichiometric amounts of HCl gas. At the reflux temperature of POCl3 (~105 °C), this hot HCl rapidly cleaves the acetal protecting group. The newly exposed aldehyde immediately degrades and polymerizes in the harsh thermal environment, forming tar.
-
The Fix: You must actively scavenge the HCl . Add a non-nucleophilic base such as N,N-dimethylaniline or N-methylpyrrolidone (NMP) to the POCl3 mixture[4][5]. These additives neutralize the acid, protect the acetal, and act as phase-transfer catalysts to accelerate chlorination. Alternatively, switch to an O-methyloxime protecting group, which is inherently stable to POCl3 reflux[2].
Q2: My final deprotection step to reveal the aldehyde results in a dark, intractable oil. How can I prevent this? A: This is a classic aldol condensation issue. Because the 2,4,6-trichloropyrimidine ring is highly electron-withdrawing, the α -protons of the acetaldehyde moiety are highly acidic[1]. When you use harsh aqueous mineral acids (e.g., 6M HCl ) or any base to deprotect the acetal, the molecule rapidly enolizes. The enol attacks unreacted aldehyde, dehydrates, and forms complex polymers.
-
The Fix: Transition to a heterogeneous, mild acid catalyst. We strongly recommend using Amberlyst-15 acidic ion-exchange resin in a non-nucleophilic solvent like acetone (see protocol below). This provides the protons needed for hydrolysis without lowering the bulk pH of the solution.
Q3: The product degrades during silica gel chromatography. Are there alternative purification methods? A: The slightly acidic nature of standard silica gel is sufficient to catalyze the enolization of this specific electron-deficient aldehyde.
-
The Fix: Avoid silica gel entirely. Instead, purify the crude aldehyde by forming a bisulfite adduct. Dissolve the crude mixture in ethyl acetate and wash with saturated aqueous sodium bisulfite ( NaHSO3 ). The aldehyde forms a water-soluble adduct, leaving organic impurities behind. Separate the aqueous layer, gently adjust to pH 7 with NaHCO3 , and back-extract with dichloromethane.
Q4: I am using the 5-allyl-2,4,6-trichloropyrimidine oxidative cleavage route. Why am I getting the carboxylic acid instead of the aldehyde? A: 5-Allyl-2,4,6-trichloropyrimidine is a viable, commercially available precursor[3]. However, oxidative cleavage using the standard Lemieux-Johnson oxidation ( OsO4 / NaIO4 ) frequently over-oxidizes sensitive, electron-deficient aldehydes to their corresponding carboxylic acids.
-
The Fix: Strictly limit NaIO4 to exactly 2.05 equivalents and maintain the reaction strictly at 0 °C. For higher fidelity, abandon OsO4 and perform ozonolysis at -78 °C, followed by a robust reductive quench using a large excess of dimethyl sulfide (DMS).
Step-by-Step Optimized Methodology
Protocol: Mild Deprotection of 2,4,6-Trichloro-5-(2,2-diethoxyethyl)pyrimidine
This protocol utilizes a self-validating heterogeneous catalysis system to prevent bulk aldol condensation during the critical final deprotection step.
-
Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2,4,6-trichloro-5-(2,2-diethoxyethyl)pyrimidine (10.0 g, 33.5 mmol) in anhydrous acetone (100 mL).
-
Catalyst Addition: Add Amberlyst-15 acidic ion-exchange resin (2.0 g). Note: The resin must be pre-washed with acetone and dried under vacuum to remove trapped moisture and impurities.
-
Reaction: Stir the suspension gently at room temperature (20–25 °C) for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).
-
Quenching (Critical Step): Once the starting material is consumed, immediately halt the reaction by filtering the mixture through a coarse glass frit to remove the Amberlyst-15 resin. Causality: Removing the solid acid catalyst instantly stops all acid-catalyzed side reactions. Do not use aqueous bases (like NaHCO3 ) to quench, as the transient pH spike will cause immediate polymerization.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the neat aldehyde.
-
Storage: The resulting 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde should be stored neat under an argon atmosphere at -20 °C and used in the next synthetic step as rapidly as possible.
References[4] BenchChem. "Technical Support Center: Synthesis of 2,4,6-Trichloropyrimidine." BenchChem. URL: 1]">https://www.benchchem.com[1] Google Patents. "CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde." URL: https://patents.google.com/patent/CN109608404A/en[5] Google Patents. "US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine." URL: https://patents.google.com/patent/US5898073A/en[2] Google Patents. "CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde." URL: https://patents.google.com/patent/CN103524423A/en[3] SpectraBase. "2,4,6-Trichloro-5-allylpyrimidine." URL: https://spectrabase.com/compound/1QesQiHeje1
Sources
- 1. CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde - Google Patents [patents.google.com]
- 2. CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2,4,6-Trichloropyrimidine with Nucleophiles
Welcome to the Technical Support Center for navigating the complexities of 2,4,6-trichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for managing reactions with this versatile but challenging substrate. As a trifunctional electrophile, 2,4,6-trichloropyrimidine is a powerful building block, but control over its sequential reactivity is paramount for successful synthesis. This resource aims to provide the causal insights and practical guidance necessary to mitigate side product formation and achieve high-yield, regioselective outcomes.
Section 1: Understanding the Reactivity of 2,4,6-Trichloropyrimidine
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The three chlorine atoms on 2,4,6-trichloropyrimidine serve as leaving groups, but their reactivity is not equal. The positions ortho and para to the ring nitrogens (C4 and C6) are significantly more activated towards nucleophilic attack than the C2 position.[1][2] This inherent difference in reactivity is the foundation for achieving selective substitution, but it is also the source of common side products, namely regioisomers.
The general order of reactivity for nucleophilic substitution is: C4/C6 >> C2 .
This guide will address the common challenges arising from this reactivity profile, including the formation of isomeric mixtures, over-substitution, and hydrolysis.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered during experiments, followed by a detailed analysis of the root causes and step-by-step solutions.
Issue 1: My reaction is producing a mixture of the 4-substituted and 2-substituted regioisomers. How can I improve selectivity for the C4/C6 position?
This is the most frequent challenge in 2,4,6-trichloropyrimidine chemistry. The formation of the 2-substituted isomer, while often minor, can complicate purification and reduce the yield of the desired product.
Root Cause Analysis:
The energy difference between the transition states for attack at the C4/C6 and C2 positions determines the isomer ratio. While the C4/C6 positions are electronically favored, several factors can lower the activation energy for the C2 attack, leading to a loss of selectivity.[2]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that forms fastest (usually the C4/C6 isomer due to its lower activation energy).[3] At higher temperatures, the reaction may approach thermodynamic equilibrium, which could potentially favor a different isomer, or allow for the formation of multiple products.
-
Solvent Effects: The solvent can influence regioselectivity by differentially solvating the transition states. A study on the reaction with anilines demonstrated a solvent dependence on the isomer ratio.[3][4]
-
Nucleophile Sterics: Very bulky nucleophiles may face steric hindrance at the C4/C6 positions, which are flanked by another chlorine and a ring nitrogen, potentially increasing the proportion of attack at the less hindered C2 position.
Solutions & Protocols:
1. Temperature Control (Kinetic Favoring of C4/C6):
-
Action: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C.
-
Causality: Lowering the temperature ensures the reaction is under kinetic control, amplifying the inherent electronic preference for the C4/C6 positions. This widens the gap between the rate of formation of the desired C4/C6 isomer and the undesired C2 isomer.[3]
2. Solvent Screening:
-
Action: Screen a range of solvents. For amine nucleophiles, polar aprotic solvents like DMF or THF are common, but alcohols like ethanol have also been used.[3][4]
-
Causality: The polarity and coordinating ability of the solvent can stabilize or destabilize the charged Meisenheimer intermediates formed during the SNAr reaction. This can subtly alter the energy of the transition states for C4 vs. C2 attack, thereby influencing the isomer ratio.
3. Choice of Base:
-
Action: For nucleophiles requiring a base (e.g., amines, thiols), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or, for stronger activation, a non-nucleophilic strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[5]
-
Causality: Using a nucleophilic base (e.g., an alkoxide when reacting with an amine) can lead to competitive substitution. Hindered bases are less likely to compete with the primary nucleophile. Strong bases like LiHMDS can deprotonate the nucleophile, increasing its reactivity and potentially improving selectivity under kinetically controlled conditions.[5]
Issue 2: My reaction is producing significant amounts of di- and even tri-substituted products, even when using only one equivalent of the nucleophile.
This "over-substitution" is a common problem, especially with highly reactive nucleophiles.
Root Cause Analysis:
The mono-substituted product, e.g., 4-amino-2,6-dichloropyrimidine, is itself a substrate for further substitution. The newly introduced group can either activate or deactivate the remaining chlorine atoms towards a second substitution. If the rate of the second substitution is comparable to or faster than the first, a mixture of products is inevitable.
Solutions & Protocols:
1. Control Stoichiometry and Addition Rate:
-
Action: Use a slight excess (1.0 to 1.1 equivalents) of the nucleophile and add it slowly to the solution of 2,4,6-trichloropyrimidine at a low temperature.
-
Causality: Slow addition maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more abundant and more reactive starting material (2,4,6-trichloropyrimidine) over the mono-substituted product. This minimizes the chance of a second substitution event occurring before all the starting material has reacted once.
2. Monitor the Reaction Closely:
-
Action: Follow the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting 2,4,6-trichloropyrimidine is consumed.
-
Causality: Prolonged reaction times, even with stoichiometric control, will inevitably lead to the formation of di-substituted products as the mono-substituted product accumulates and begins to compete for the remaining nucleophile.
3. Reduce Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Causality: The activation energy for the second substitution may be higher than the first. By lowering the temperature, you can create a larger kinetic differentiation between the two reaction rates, favoring mono-substitution.
Issue 3: I am observing a significant amount of a hydrolysis byproduct (a pyrimidone).
Chloropyrimidines are susceptible to hydrolysis, which can be a major side reaction if precautions are not taken.
Root Cause Analysis:
Water, acting as a nucleophile, can attack the electrophilic carbon atoms of the pyrimidine ring, leading to the displacement of a chlorine atom and the formation of a hydroxypyrimidine, which exists in its more stable tautomeric form, a pyrimidone. This reaction is often catalyzed by acid or base.[6] The 2-chloro isomer is known to hydrolyze significantly faster than the 4- or 6-chloro isomers under acidic conditions.[6]
Solutions & Protocols:
1. Ensure Anhydrous Conditions:
-
Action:
-
Use anhydrous solvents, freshly distilled or from a sealed bottle.
-
Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all reagents, including the nucleophile and any bases, are anhydrous.
-
-
Causality: The most direct way to prevent hydrolysis is to rigorously exclude water from the reaction mixture.
2. Perform the Reaction Under an Inert Atmosphere:
-
Action: Set up the reaction under a positive pressure of nitrogen or argon.
-
Causality: This prevents atmospheric moisture from entering the reaction vessel during the experiment.
3. Careful Workup:
-
Action: During the aqueous workup, minimize the contact time between the product and the aqueous phase, especially if the conditions are acidic or basic. Neutralize the solution promptly before extraction.
-
Causality: Prolonged exposure to water during workup can cause hydrolysis of the product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity with different types of nucleophiles (amines, alkoxides, thiols)?
A1: The general trend of C4/C6 > C2 holds for most common nucleophiles.
-
Amines: Generally show good selectivity for the C4/C6 positions, although mixtures are common.[3][7] Selectivity can be enhanced with careful control of conditions.
-
Alkoxides (e.g., Sodium Methoxide): Also preferentially react at the C4/C6 positions. However, due to their high reactivity and basicity, over-substitution to form di- and tri-alkoxypyrimidines is a significant risk.
-
Thiols (e.g., Thiophenols): Thiolates are excellent nucleophiles and also favor the C4/C6 positions.[8]
Q2: How can I separate the 4- and 2-substituted isomers if they form a mixture?
A2: Separating these regioisomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Often, a standard silica gel column does not provide sufficient separation.
-
Troubleshooting Tip 1: Use a very long column and a shallow solvent gradient to improve resolution.
-
Troubleshooting Tip 2: For basic (amine) products, add a small amount (0.5-1%) of a tertiary amine (like triethylamine) or ammonia to the eluent. This deactivates the acidic silanol groups on the silica gel, reducing peak tailing and improving separation.[9]
-
Troubleshooting Tip 3: Explore different stationary phases. Alumina (basic or neutral) or reverse-phase (C18) silica may offer different selectivity.[10]
-
-
Recrystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.
-
Selective Hydrolysis: In specific cases, one isomer can be selectively removed. For example, the 2-chloro-4,6-bis(pyrrolidinyl)pyrimidine isomer hydrolyzes 1750 times faster than the 6-chloro-2,4-bis(pyrrolidinyl)pyrimidine isomer in 12 N HCl, allowing for chemical purification.[6]
Q3: Can I achieve selective di-substitution? For example, to make a 2,4-disubstituted product.
A3: Yes, this is a common synthetic strategy. The key is to exploit the differential reactivity of the chlorine atoms.
-
Sequential Substitution: The most reliable method is a stepwise approach.
-
React 2,4,6-trichloropyrimidine with one equivalent of the first nucleophile under controlled, mild conditions (low temperature) to favor mono-substitution at the C4 position.
-
Isolate and purify the 4-substituted-2,6-dichloropyrimidine.
-
React this intermediate with the second nucleophile. The reaction to substitute the second chlorine (at C6) will likely require more forcing conditions (e.g., higher temperature) than the first substitution. Substitution at C2 would require even more forcing conditions.
-
Q4: How can I confirm the regiochemistry of my product? Which isomer did I make?
A4: 1H and 13C NMR spectroscopy are the most powerful tools for this.
-
1H NMR: The key is the chemical shift of the lone proton on the pyrimidine ring (at the C5 position).
-
In 4-amino-2,6-dichloropyrimidine , the amino group is para to the C5-H. The C5-H signal will be at a certain chemical shift.
-
In 2-amino-4,6-dichloropyrimidine , the amino group is ortho to the C5-H. The electronic environment is different, and thus the C5-H will have a different chemical shift.
-
For example, in one study, the C5-H for 4,6-dichloro-5-methylpyrimidin-2-amine was observed, while the corresponding diol showed a distinct chemical shift for its C5 substituent.[11] While direct comparison values for the parent compounds are sparse in the search results, the principle of different electronic environments leading to different chemical shifts is fundamental. You will need to compare the spectra of your products or use 2D NMR techniques (like HMBC and NOESY) to establish connectivity.
-
-
13C NMR: The chemical shifts of the carbon atoms, particularly C2, C4, and C6, will be different depending on whether they are attached to a chlorine or the nucleophile.
-
X-ray Crystallography: If you can grow a suitable crystal, this is the definitive method for structure determination.
Section 4: Data & Protocols
Table 1: Influence of Reaction Conditions on Regioselectivity
| Nucleophile | Substrate | Conditions | Product Ratio (C4/C6 : C2) | Reference |
| Aniline | 2,4,6-Trichloropyrimidine | Ethanol, Reflux | Major product is 4-substituted | [3] |
| 4-Substituted Anilines | 2,4,6-Trichloropyrimidine | Solvent Dependent | Ratio varies with solvent | [3] |
| Ammonia | 5-Chloro-2,4,6-trifluoropyrimidine | Acetonitrile, 0 °C | 9 : 1 | [7] |
| Benzylamine | 5-Chloro-2,4,6-trifluoropyrimidine | Acetonitrile, 0 °C, DIPEA | 5 : 1 | [7] |
| Pyrrolidine | 2,4,6-Trichloropyrimidine | N/A | Mixture of 2-chloro and 6-chloro isomers | [6] |
| N-Sodium Carbamates | 2,4,6-Trichloropyrimidine | DMF, rt, 15-30 min | Good to Excellent (favoring C4) | [4] |
Experimental Protocol: Selective Mono-amination of 2,4,6-Trichloropyrimidine
This protocol provides a general method for the selective synthesis of 4-amino-2,6-dichloropyrimidines, optimized to minimize di-substitution and the formation of the 2-amino isomer.
Materials:
-
2,4,6-Trichloropyrimidine
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (1.05 eq.) and DIPEA (1.1 eq.) in anhydrous THF.
-
Slow Addition: Add the amine/base solution dropwise to the cold, stirring solution of 2,4,6-trichloropyrimidine over a period of 30-60 minutes using a dropping funnel.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours, once the starting material spot is no longer visible.
-
Workup:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity.
-
Note: Add 0.5% triethylamine to the eluent to prevent peak tailing of the basic product.[9]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 4-amino-2,6-dichloropyrimidine.
-
Section 5: Mechanistic Visualizations
The following diagrams illustrate the key reaction pathways and the origins of common side products.
Diagram 1: Regioselective Mono-substitution
This diagram shows the preferential nucleophilic attack at the C4 position over the C2 position, which is the desired reaction pathway.
Diagram 2: Troubleshooting Workflow for Over-Substitution
This decision tree guides the user through steps to minimize the formation of di- and tri-substituted byproducts.
References
-
Delia, T. J., & D'Andrea, S. (1993). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Heterocycles, 36(11), 2535. [Link]
-
Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 939-942. [Link]
-
Kavková, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4680-4692. [Link]
-
Wallace, C. D., & Chen, G. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(10), 935-940. [Link]
-
Taylor & Francis Online. (n.d.). Hydrolysis reaction – Knowledge and References. [Link]
-
Corcoran, E., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 473-476. [Link]
-
de la Cruz, F. P., et al. (2015). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 58(2), 731-750. [Link]
-
Bashkin, J. K., et al. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]
-
Ceballos, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442. [Link]
- Günther, R., & Erkel, G. (1998). Process for preparing 2,4,6-trichloropyrimidine.
-
Gatta, F., et al. (2003). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. Synthesis, 2003(17), 2661-2664. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(3), 344-350. [Link]
-
Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. figshare.com [figshare.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Reactions for Pyrimidine Formylation
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the Vilsmeier-Haack (V-H) reaction for the formylation of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, with a focus on minimizing byproduct formation and optimizing reaction outcomes.
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems like pyrimidines, which are key intermediates in the synthesis of a wide array of biologically active molecules.[1] However, the reaction's outcome can be sensitive to substrate reactivity and reaction conditions, often leading to a range of byproducts. This guide provides practical, experience-based advice to help you troubleshoot and succeed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it work on pyrimidines?
The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[2] This electrophile then attacks an electron-rich position on the pyrimidine ring, most commonly the C5 position, in an electrophilic aromatic substitution.[3] The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired formylpyrimidine.[2][3]
Q2: What are the most common byproducts in the Vilsmeier-Haack reaction of pyrimidines?
The most prevalent byproducts are highly dependent on the substituents present on the pyrimidine ring. The most frequently encountered side reactions include:
-
Chlorination of Hydroxyl Groups: For pyrimidines bearing hydroxyl groups (e.g., uracil and its derivatives), concurrent chlorination at the C2 and C4 positions is a significant side reaction, yielding 2,4-dichloropyrimidine derivatives.[3]
-
N-Formylation: In substrates with unprotected N-H groups, such as aminopyrimidines, formylation can occur at the nitrogen atom.[3]
-
Formation of N,N-dimethylaminomethylene species: With highly activated amino groups, the reaction can sometimes lead to the formation of N,N-dimethylaminomethylene intermediates instead of the desired aldehyde.
-
Dichloromethylation: Although less common, the formation of a dichloromethyl group instead of a formyl group can occur under certain conditions.
Q3: What are the key safety precautions for this reaction?
The Vilsmeier-Haack reaction involves hazardous reagents that must be handled with care.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4]
-
The Vilsmeier reagent itself is moisture-sensitive.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure, which typically involves quenching the reaction with ice, is highly exothermic and must be conducted slowly and cautiously.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: My hydroxypyrimidine is undergoing chlorination instead of, or in addition to, formylation.
-
Question: I am trying to formylate a uracil derivative, but I am isolating a significant amount of the 2,4-dichloro-5-formylpyrimidine. How can I favor formylation over chlorination?
-
Answer: This is a very common and, in some cases, a desired outcome for further synthetic transformations.[3] The extent of chlorination is directly related to the stoichiometry of the Vilsmeier reagent and the reaction temperature.[3]
-
Causality: The Vilsmeier reagent can act as both a formylating and a chlorinating agent, particularly at elevated temperatures and with an excess of the reagent. The hydroxyl groups of the pyrimidine tautomerize to the lactam form, which can then be converted to the chloro-derivative by POCl₃.
-
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of POCl₃. Use a minimal excess of the Vilsmeier reagent. A 1:1 ratio of the Vilsmeier reagent to the substrate has been shown to favor formylation without chlorination in some cases, as with 2-methylpyrimidine-4,6-diol.[5]
-
Temperature Management: Lowering the reaction temperature can significantly reduce the rate of chlorination. Monitor the reaction closely by TLC and try to run it at the lowest temperature that still allows for a reasonable reaction rate.
-
Substrate-Specific Behavior: It is crucial to recognize that the propensity for chlorination is highly substrate-dependent. For instance, the formylation of 2-methylpyrimidine-4,6-diol with an equimolar amount of Vilsmeier's reagent resulted in the desired 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with no observed chlorination.[5]
-
-
Issue 2: My aminopyrimidine is not yielding the desired C-formylated product.
-
Question: I am attempting to formylate an aminopyrimidine, but I am either recovering the starting material or isolating an N-formylated byproduct. What is going wrong?
-
Answer: The high nucleophilicity of the amino group can compete with the desired C-formylation at the pyrimidine ring.
-
Causality: The lone pair of electrons on the amino nitrogen can directly attack the Vilsmeier reagent, leading to N-formylation, which is often a kinetically favored process. If the pyrimidine ring is not sufficiently activated, this pathway can dominate.
-
Solutions:
-
Protecting Groups: The most reliable way to prevent N-formylation is to protect the amino group before the Vilsmeier-Haack reaction. Common protecting groups for amines that are stable to Vilsmeier-Haack conditions include acetyl or benzoyl groups.
-
Reaction Conditions: In some cases, careful control of reaction conditions can favor C-formylation. Running the reaction at lower temperatures may increase the selectivity for the thermodynamically more stable C-formylated product.
-
Formation of N,N-dimethylaminomethylene species: Be aware that with highly reactive aminopyrimidines, the reaction may proceed to form a stable N,N-dimethylaminomethylene intermediate at the formylation site. Hydrolysis of this intermediate to the aldehyde can sometimes be challenging.
-
-
Issue 3: I am observing the formation of a dichloromethylated byproduct.
-
Question: My reaction is producing a compound with a -CHCl₂ group instead of a -CHO group. How can I prevent this?
-
Answer: The formation of a dichloromethyl group is a known, albeit less common, side reaction in Vilsmeier-Haack chemistry.
-
Causality: This byproduct arises from the reaction of the intermediate iminium salt with excess Vilsmeier reagent or from incomplete hydrolysis during workup.
-
Solutions:
-
Control Stoichiometry: Use the minimum necessary amount of the Vilsmeier reagent. An excess of the reagent can drive the reaction towards the dichloromethylated product.
-
Thorough Hydrolysis: Ensure complete hydrolysis of the intermediate iminium salt during the work-up. This can be achieved by stirring the reaction mixture with ice-water for a sufficient amount of time, sometimes even overnight. The pH of the aqueous solution during workup can also play a role; ensure it is sufficiently basic to facilitate complete hydrolysis.
-
-
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Hydroxypyrimidine (e.g., Uracil Derivative)
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise with vigorous stirring. The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.[3]
-
Substrate Addition: Dissolve the hydroxypyrimidine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition, the reaction may be allowed to slowly warm to room temperature and then heated (e.g., to 70-80 °C) if required. The progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 7-8.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol without Chlorination [5]
This protocol provides a specific example of selective formylation.
-
Vilsmeier Reagent Preparation: A mixture of phosphorus oxychloride (1.0 equivalent) and DMF (2.0 equivalents) is prepared and cooled.
-
Reaction: The prepared Vilsmeier reagent is added dropwise to a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in DMF at a controlled temperature (e.g., 80 °C).
-
Work-up and Isolation: The reaction mixture is poured onto ice and stirred. The resulting precipitate is filtered off and dried to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
Data Presentation
| Substrate | Key Byproduct(s) | Strategy to Minimize Byproduct | Reference(s) |
| Uracil / Hydroxypyrimidines | 2,4-Dichloropyrimidines | Control stoichiometry of POCl₃, lower reaction temperature | [3] |
| 2-Methylpyrimidine-4,6-diol | (Chlorination not observed) | Use equimolar Vilsmeier reagent | [5] |
| Aminopyrimidines | N-formylated products, N,N-dimethylaminomethylene adducts | Protect the amino group, optimize temperature | [3] |
| General Pyrimidines | Dichloromethylated products | Control stoichiometry, ensure complete hydrolysis | - |
Visualizations
Vilsmeier-Haack Reaction Mechanism on a Pyrimidine Ring
Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrimidine substrate.
Troubleshooting Workflow for Byproduct Formation
Caption: A decision-making workflow for troubleshooting common byproduct formation.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1332-1343.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
-
Dambaev, A. V., Kolesnik, D. A., Yakovlev, I. P., & Semakova, T. L. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,6-Trichloropyrimidine vs. 2,4,6-Trifluoropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrimidine core is a privileged structure, frequently encountered in pharmaceuticals and agrochemicals.[1] The reactivity of substituted pyrimidines, particularly halo-pyrimidines, is of paramount importance for the synthesis of diverse compound libraries. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2,4,6-trichloropyrimidine and 2,4,6-trifluoropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
The choice between a chloro- or fluoro-substituted pyrimidine can have profound implications for reaction efficiency, regioselectivity, and the overall success of a synthetic campaign. This guide will dissect the underlying chemical principles governing their reactivity, present supporting experimental data from the literature, and provide robust protocols for their application.
The Decisive Role of the Halogen in SNAr on the Pyrimidine Ring
Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a cornerstone of its derivatization. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[2] The stability of this intermediate is a critical factor influencing the reaction rate.
The two ring nitrogens in the pyrimidine system are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions. The presence of halogen atoms at these positions further enhances the electrophilicity of the ring and provides a leaving group for the substitution to occur.
A fundamental principle of SNAr is that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent expulsion of the halide ion.[3] This has a crucial consequence for the relative reactivity of halo-pyrimidines: the reactivity is governed by the ability of the halogen to stabilize the forming negative charge through its inductive effect, rather than its ability to act as a leaving group.
Consequently, the generally accepted order of reactivity for halogens in SNAr reactions is:
F > Cl > Br > I
The high electronegativity of fluorine makes it the most effective at stabilizing the anionic Meisenheimer intermediate, thereby lowering the activation energy for its formation and accelerating the reaction rate. This often counter-intuitive trend is a key differentiator between 2,4,6-trifluoropyrimidine and its trichloro-analogue.
Comparative Reactivity Analysis
With N-Nucleophiles (Amines)
The reaction of halopyrimidines with amines is one of the most widely used transformations in medicinal chemistry. Studies on related systems provide clear evidence for the superior reactivity of fluorinated pyrimidines. For instance, a study on the reactions of 5-chloro-2,4,6-trifluoropyrimidine with a range of amine nucleophiles demonstrated that substitution of the fluorine atoms occurs readily, even at low temperatures.[4]
In contrast, reactions with 2,4,6-trichloropyrimidine often require more forcing conditions, such as elevated temperatures, to achieve comparable conversions.[5][6]
Table 1: Illustrative Comparison of Reaction Conditions for Amination
| Substrate | Nucleophile | Conditions | Product(s) | Reference |
| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | Acetonitrile, 0 °C, 2 h | 5:1 mixture of 4- and 2-substituted isomers | [4] |
| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | Ethanol, Reflux | Mixture of 4- and 2-substituted isomers | [6] |
| 2,4,6-Trichloropyrimidine | Ethanolamine | Dioxane, Reflux | Mono- and di-substituted products | [6] |
This data, though not a direct comparison, illustrates that the trifluoro-pyrimidine system is significantly more reactive, allowing for substitutions under much milder conditions.
Regioselectivity
In symmetrically substituted 2,4,6-trihalopyrimidines, the C4 and C6 positions are electronically equivalent and generally more reactive towards nucleophilic attack than the C2 position. This is due to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho nitrogen atoms.[7] However, the situation can be more complex in practice.
For 2,4,6-trichloropyrimidine , while the C4/C6 positions are the most reactive, mixtures of 4- and 2-substituted products are often observed, particularly with less sterically hindered nucleophiles.[6] The ratio of these isomers can be influenced by solvent and the nature of the nucleophile.[6]
For 2,4,6-trifluoropyrimidine , a similar preference for C4/C6 substitution is expected. A study on the reaction of 2,4,6-trifluoropyrimidine with ammonia reported a 4:1 ratio of 4-amino to 2-amino products.[4] This indicates that even with a small nucleophile like ammonia, a mixture of isomers is obtained, though the C4/C6 substitution is favored.
The diagram below illustrates the general regioselectivity for the mono-substitution of 2,4,6-trihalopyrimidines.
Caption: General regioselectivity of SNAr on 2,4,6-trihalopyrimidines.
With O- and S-Nucleophiles
While less documented in direct comparative studies, the same reactivity principles apply to oxygen and sulfur nucleophiles. Due to the higher electronegativity of fluorine, 2,4,6-trifluoropyrimidine is expected to react more readily with alkoxides and thiolates than 2,4,6-trichloropyrimidine . Thiolates, being generally stronger nucleophiles than alkoxides, will react more readily with both substrates.[8][9]
Experimental Protocols
To provide a practical framework for researchers, we present a general protocol for the synthesis of 2,4,6-trifluoropyrimidine and a representative procedure for a comparative reactivity study.
Synthesis of 2,4,6-Trifluoropyrimidine
2,4,6-Trifluoropyrimidine can be synthesized from 2,4,6-trichloropyrimidine via a halogen exchange (HALEX) reaction.
Caption: Workflow for the synthesis of 2,4,6-trifluoropyrimidine.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add anhydrous potassium fluoride (3.5 eq.). The potassium fluoride should be dried under vacuum at >150 °C for several hours prior to use.
-
Reaction Setup: Add a high-boiling polar aprotic solvent, such as sulfolane.
-
Addition of Starting Material: Add 2,4,6-trichloropyrimidine (1.0 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 150-200 °C and stir vigorously for several hours. Monitor the reaction progress by GC-MS or 19F NMR.
-
Work-up and Purification: After completion, cool the reaction mixture and filter to remove the inorganic salts. The product can be isolated from the filtrate by fractional distillation under reduced pressure.
Note: This is a generalized procedure based on established methods for similar transformations.[10] Optimization of temperature, reaction time, and solvent may be necessary.
Comparative Reactivity Study: Amination with Benzylamine
This protocol is designed for a direct comparison of the reactivity of 2,4,6-trichloropyrimidine and 2,4,6-trifluoropyrimidine under identical conditions.
Objective: To compare the rate of mono-amination of 2,4,6-trichloropyrimidine and 2,4,6-trifluoropyrimidine with benzylamine at a fixed temperature.
Materials:
-
2,4,6-Trichloropyrimidine
-
2,4,6-Trifluoropyrimidine
-
Benzylamine
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a temperature-controlled reaction block.
Caption: Workflow for the comparative reactivity experiment.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 2,4,6-trichloropyrimidine, 2,4,6-trifluoropyrimidine, benzylamine, DIPEA, and the internal standard in anhydrous acetonitrile.
-
Reaction Setup: In two separate, identical reaction vials, add the stock solution of the respective pyrimidine (1.0 eq.), DIPEA (1.1 eq.), and the internal standard.
-
Temperature Equilibration: Place the vials in a temperature-controlled reaction block and allow them to equilibrate to the desired temperature (e.g., 25 °C).
-
Reaction Initiation: Initiate the reactions by adding the stock solution of benzylamine (1.0 eq.) to each vial simultaneously.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of a quenching agent if necessary.
-
Analysis: Analyze the quenched aliquots by GC-MS or LC-MS to determine the concentration of the starting material and the mono-substituted product(s) relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting pyrimidine versus time for both reactions. The initial rates can be determined from the slope of these curves, providing a quantitative comparison of reactivity.
Conclusion and Recommendations
Key Takeaways for the Bench Scientist:
-
For the synthesis of pyrimidine derivatives via SNAr, 2,4,6-trifluoropyrimidine is the preferred substrate when milder reaction conditions and shorter reaction times are desired.
-
The higher reactivity of the trifluoro-derivative can be particularly advantageous when working with sensitive or thermally labile nucleophiles.
-
While 2,4,6-trichloropyrimidine is less reactive, it is often more readily available and less expensive, making it a viable option for large-scale syntheses where more forcing conditions are acceptable.
-
In both systems, mono-substitution at the C4/C6 positions is generally favored, but the formation of isomeric products should be anticipated, and purification strategies planned accordingly.
By understanding the fundamental principles of SNAr and the distinct properties of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- US Patent 4,299,961A: 2,4,5 Trifluoro pyrimidine and process for preparing.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 47.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
- Delia, T. J., et al. (1995). 2,4,6-Trichloropyrimidine. Reaction with Ethanolamine and Diethanolamine. Journal of Heterocyclic Chemistry, 32(4), 1229-1232.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- Delia, T. J., et al. (1995). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry, 32(5), 1437-1441.
- Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation.
- A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring. BenchChem.
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Reactions of Thiols. Chemistry Steps.
- Thiols And Thioethers. Master Organic Chemistry.
- Synthetic access to thiols: A review. Indian Academy of Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
The Pyrimidine Scaffold: A Privileged Framework for Precision Kinase Inhibition in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized for its prevalence in the essential biomolecules of DNA and RNA.[1] Its inherent structural features have made it a "privileged scaffold" for the design of targeted therapeutics, particularly in the realm of oncology.[1][2] This guide offers a comparative analysis of pyrimidine derivatives that have been successfully developed as kinase inhibitors, providing insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin their clinical utility. We will delve into specific examples of these targeted therapies, examining their performance against key oncogenic kinases and outlining the methodologies used to validate their efficacy.
The Strategic Advantage of the Pyrimidine Core
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3][4] The pyrimidine scaffold's success as a kinase inhibitor stems from its ability to mimic the adenine core of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases.[2][5] This foundational interaction can be finely tuned through strategic substitutions on the pyrimidine ring, leading to the development of highly potent and selective inhibitors.[2][6]
A Comparative Analysis of Prominent Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine scaffold is best illustrated by the diverse range of kinases that have been successfully targeted by its derivatives. Here, we compare several key examples that have transformed the treatment landscape for various cancers.
Imatinib: The Paradigm of Targeted Therapy
Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of Chronic Myeloid Leukemia (CML).[7][8] It functions as a specific inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives CML.[9][10] Imatinib also demonstrates potent inhibitory activity against c-Kit and PDGF-R, extending its therapeutic reach to Gastrointestinal Stromal Tumors (GISTs).[7][9][10]
Mechanism of Action: Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing it in a closed or inactive conformation.[7][8] This prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[8][9]
Signaling Pathway: The Bcr-Abl signaling cascade is a complex network that includes the Ras/MAPK and PI3K/Akt pathways, both of which are crucial for cancer cell growth and survival.[11][12][13]
Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Gefitinib and Erlotinib: Targeting EGFR in Solid Tumors
Gefitinib and Erlotinib are anilinoquinazoline derivatives that selectively inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15] They have shown significant clinical benefit in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR gene.[16][17][18]
Mechanism of Action: Both Gefitinib and Erlotinib are ATP-competitive inhibitors that bind to the ATP-binding site within the EGFR tyrosine kinase domain.[15][16] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[14]
Signaling Pathway: EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and metastasis.[19][20]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib/Erlotinib.
Lapatinib: A Dual Inhibitor with Broader Impact
Lapatinib is a 4-anilinoquinazoline derivative that reversibly inhibits both EGFR and HER2 (ErbB2) tyrosine kinases.[21] This dual-targeting approach provides a more comprehensive blockade of the HER signaling pathway, which is particularly relevant in HER2-positive breast cancer.[22][23]
Mechanism of Action: Lapatinib competes with ATP for binding to the intracellular tyrosine kinase domains of EGFR and HER2, inhibiting their autophosphorylation and downstream signaling.[22]
Comparative Performance Data:
| Inhibitor | Primary Target(s) | IC50 (EGFR) | IC50 (HER2) | Indication(s) |
| Gefitinib | EGFR | ~3-33 nM | >10,000 nM | NSCLC |
| Erlotinib | EGFR | ~2 nM | ~33 nM | NSCLC, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | 10.2 nM | 9.8 nM | Breast Cancer |
Note: IC50 values can vary depending on the specific assay conditions.[16][22]
Targeting Angiogenesis: Pyrimidine Derivatives as VEGFR Inhibitors
The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[24][25] Several pyrimidine-based multi-kinase inhibitors have been developed that target VEGFRs, often in combination with other oncogenic kinases.
Signaling Pathway: The binding of VEGF-A to VEGFR-2 is a primary driver of angiogenesis.[26] This activates downstream pathways such as the PLCγ-PKC-MAPK cascade, leading to endothelial cell proliferation, migration, and survival.[24][27]
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Experimental Protocols for Evaluating Pyrimidine-Based Kinase Inhibitors
The robust evaluation of novel kinase inhibitors requires a multi-faceted approach, encompassing biochemical assays, cell-based assays, and in vivo models.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Detailed Methodology:
-
Preparation: A solution of the purified target kinase, a specific substrate (e.g., a peptide), and ATP are added to the wells of a microplate.[2]
-
Compound Addition: The pyrimidine derivative of interest is added to the wells in a series of dilutions.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Termination: The reaction is stopped, often by the addition of a solution like phosphoric acid.[2]
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays that measure ATP consumption.[28][29]
-
Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's effect on kinase activity within intact cells.[30][31]
Methodology Overview (Cellular Phosphorylation Assay):
-
Cell Culture: Cancer cell lines expressing the target kinase are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the pyrimidine derivative.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release their contents.
-
Detection: The level of phosphorylation of a specific downstream substrate of the target kinase is measured, typically using an ELISA-based method with phospho-specific antibodies.[30]
-
Analysis: A decrease in the phosphorylation of the substrate indicates inhibition of the kinase by the test compound.
Conclusion
The pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of targeted kinase inhibitors.[1] The success of drugs like Imatinib, Gefitinib, Erlotinib, and Lapatinib underscores the power of structure-based drug design in creating potent and selective therapeutics.[7][14][22] By understanding the intricate structure-activity relationships and the specific molecular interactions within the kinase ATP-binding pocket, researchers can continue to refine and develop novel pyrimidine derivatives with improved efficacy, selectivity, and the ability to overcome drug resistance. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of these next-generation inhibitors, paving the way for new and more effective cancer treatments.
References
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
-
Taylor & Francis Online. (2023, March 30). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Retrieved from [Link]
-
Wikipedia. (n.d.). Imatinib. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]
-
Wiley Online Library. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]
-
Royal Society of Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
AACR Journals. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. Retrieved from [Link]
-
PubMed. (2022, July 26). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Retrieved from [Link]
-
PMC. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti. Retrieved from [Link]
-
J-STAGE. (2014, January 30). VEGF-VEGFR Signals in Health and Disease. Retrieved from [Link]
-
PMC. (n.d.). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). Retrieved from [Link]
-
Nature. (2016, September 22). Identification of gefitinib off-targets using a structure-based systems biology approach. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Imatinib mesylate?. Retrieved from [Link]
-
Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]
-
PMC. (n.d.). Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PMC. (n.d.). The dual EGFR/HER2 inhibitor lapatinib synergistically enhances the antitumor activity of the histone deacetylase inhibitor panobinostat in colorectal cancer models. Retrieved from [Link]
-
AACR Journals. (2011, January 16). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Retrieved from [Link]
-
Dovepress. (2014, July 31). Clinical utility of erlotinib for the treatment of non-small-cell lung. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Future Medicine. (2014, January 9). Erlotinib in non-small-cell lung cancer: a review of the clinical and economic evidence. Retrieved from [Link]
-
VJHemOnc. (2022, October 21). The impact of BCR-ABL mutations on signaling pathway activation in CML. Retrieved from [Link]
-
AACR Journals. (2006, September 25). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Retrieved from [Link]
-
PMC. (2016, September 22). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Retrieved from [Link]
-
PMC. (n.d.). Molecular biology of bcr-abl1–positive chronic myeloid leukemia. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
PubMed. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
-
MDPI. (2017, May 17). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Genesis Scientific Journals. (2023, August 29). Proteins in the Spotlight: Unraveling the Signaling Cascade of EGFR in Cancer Development and Progression. Retrieved from [Link]
-
AACR Journals. (2010, February 28). Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. Retrieved from [Link]
-
PubMed. (2010, March 1). Lapatinib, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2020, November 15). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
PMC. (n.d.). Erlotinib in patients with advanced non-small-cell lung cancer: A meta-analysis. Retrieved from [Link]
-
AACR Journals. (2006, May 17). Erlotinib: Optimizing Therapy with Predictors of Response?. Retrieved from [Link]
-
Taylor & Francis Online. (2007, January 24). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Retrieved from [Link]
-
ResearchGate. (n.d.). BCR-ABL signaling pathways activated in CML. Expression of the oncogene.... Retrieved from [Link]
-
YouTube. (2022, November 22). The impact of BCR-ABL mutations on signaling pathway activation in CML. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGF signaling in angiogenesis. VEGF-A and VEGFR2 are the major VEGF.... Retrieved from [Link]
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Gefitinib - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. ClinPGx [clinpgx.org]
- 21. tandfonline.com [tandfonline.com]
- 22. cancer-research-network.com [cancer-research-network.com]
- 23. The dual EGFR/HER2 inhibitor lapatinib synergistically enhances the antitumor activity of the histone deacetylase inhibitor panobinostat in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomolther.org [biomolther.org]
- 26. assaygenie.com [assaygenie.com]
- 27. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 29. caymanchem.com [caymanchem.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Cell-based Kinase Assays - Profacgen [profacgen.com]
Comprehensive Analytical Method Validation Guide for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde
Chemical Profiling & Analytical Challenges
The compound 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a highly reactive, structurally complex heterocyclic intermediate frequently utilized in the synthesis of advanced oncology active pharmaceutical ingredients (APIs), such as kinase inhibitors [1]. Its molecular architecture presents two distinct chemical liabilities that dictate the analytical strategy:
-
The Trichloropyrimidine Ring: The three chlorine atoms at positions 2, 4, and 6 are highly electron-deficient and susceptible to nucleophilic aromatic substitution ( SNAr ) and hydrolysis[2]. Exposure to aqueous environments at high or low pH, or nucleophilic buffers, rapidly degrades the compound into hydroxypyrimidine derivatives.
-
The Acetaldehyde Moiety: The terminal aldehyde is prone to oxidation (yielding the corresponding carboxylic acid) and readily reacts with primary alcohols (e.g., methanol) to form hemiacetals and acetals, leading to split peaks and inaccurate quantitation during chromatographic analysis [3].
To develop a robust, stability-indicating method, the analytical conditions must carefully balance the need for chromatographic resolution with the chemical preservation of these fragile functional groups.
Figure 1: Primary degradation pathways of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.
Comparative Analysis of Analytical Modalities
Selecting the correct analytical modality requires evaluating the trade-offs between resolution, reproducibility, and sample stability. Below is an objective comparison of the primary techniques considered for this compound.
| Analytical Modality | Performance for Target Compound | Causality & Mechanistic Limitations | Recommendation |
| Reversed-Phase HPLC (RP-HPLC) | High | Provides superior resolution for impurity profiling. Constraint: Must strictly avoid Methanol as an organic modifier to prevent acetal formation. Aqueous phases must be mildly acidic (e.g., 0.1% Formic Acid) to suppress base-catalyzed aldol condensation and minimize SNAr hydrolysis of the C-Cl bonds. | Preferred (with optimized, non-nucleophilic conditions). |
| Normal-Phase HPLC (NP-HPLC) | Moderate | Eliminates water and alcohols, perfectly preserving the moisture-sensitive C-Cl bonds and the aldehyde. Constraint: Suffers from longer equilibration times, lower routine reproducibility, and higher solvent toxicity (e.g., Hexane/Ethyl Acetate). | Alternative (Best for strictly anhydrous stability assays). |
| Gas Chromatography (GC-FID/MS) | Low | The high injection port and oven temperatures (>200°C) induce severe thermal degradation, leading to decarbonylation of the aldehyde and polymerization of the highly reactive pyrimidine ring. | Not Recommended (Unless derivatized, which adds analytical variance). |
Optimized RP-HPLC Experimental Protocol
Based on the comparative analysis, an optimized RP-HPLC method utilizing a non-nucleophilic mobile phase is the most reliable approach. This protocol is designed as a self-validating system; the use of anhydrous diluents ensures that any degradation observed is a true reflection of the sample's stability, rather than an artifact of sample preparation.
Step-by-Step Methodology
-
Chromatographic Conditions:
-
Column: C18, end-capped, 150 mm × 4.6 mm, 3.5 µm (End-capping minimizes secondary silanol interactions with the aldehyde).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyrimidine ring).
-
Column Temperature: 25°C (Kept low to minimize on-column hydrolysis).
-
-
Sample Preparation:
-
Diluent: 100% Anhydrous Acetonitrile. Crucial Step: Do not use aqueous diluents, as the compound will hydrolyze in the autosampler vial over a 24-hour sequence.
-
Standard Preparation: Dissolve accurately weighed 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde reference standard in diluent to achieve a final concentration of 0.5 mg/mL.
-
-
Gradient Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 90% B
-
12–15 min: Hold at 90% B
-
15–15.1 min: Return to 10% B
-
15.1–20 min: Re-equilibration.
-
ICH Q2(R2) Method Validation Framework
To ensure the method is fit for its intended purpose (release testing and stability monitoring), it must be validated according to the latest ICH Q2(R2) guidelines [4].
Figure 2: Sequential analytical validation lifecycle aligned with ICH Q2(R2) standards.
Specificity & Forced Degradation
The method must resolve the parent peak from all degradation products.
-
Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH. Expect rapid degradation in NaOH due to SNAr displacement of the chlorines.
-
Oxidation: Treat with 3% H2O2 . The aldehyde will oxidize to 2-(2,4,6-Trichloropyrimidin-5-yl)acetic acid.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (via PDA detector). Resolution ( Rs ) between the parent peak and the nearest degradant must be > 1.5.
Linearity and Range
-
Protocol: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration (e.g., 0.05 mg/mL to 0.60 mg/mL).
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the response at the 100% level.
Accuracy (Recovery)
-
Protocol: Spike known quantities of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% of the target concentration, prepared in triplicate.
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels, proving the method is free from matrix interference.
Precision
-
Repeatability: Six independent preparations of the sample at 100% concentration analyzed by the same analyst on the same day.
-
Intermediate Precision: Six independent preparations analyzed by a different analyst, on a different day, using a different HPLC system.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Quantitative Data Summary
The following table summarizes the typical validation performance metrics achieved when applying the optimized RP-HPLC protocol to 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde, demonstrating strict adherence to ICH Q2(R2) requirements.
| Validation Parameter | Experimental Range / Condition | Observed Result (Typical) | ICH Q2(R2) Acceptance Criteria |
| System Suitability | 0.5 mg/mL Standard (n=6) | RSD = 0.4%, USP Tailing = 1.1 | RSD ≤ 2.0%, Tailing ≤ 2.0 |
| Specificity (Peak Purity) | Base Degradation (0.1N NaOH) | Purity Angle: 0.112 < Threshold: 0.250 | Angle < Threshold, Rs > 1.5 |
| Linearity | 0.05 mg/mL to 0.60 mg/mL | R2 = 0.9998, y-int = 0.8% | R2≥0.999 , y-int ≤ 2.0% |
| Accuracy | 50%, 100%, 150% Spikes (n=9) | 99.4% – 100.8% Recovery | 98.0% – 102.0% |
| Repeatability | 100% Concentration (n=6) | 0.6% RSD | ≤ 2.0% RSD |
| Intermediate Precision | Diff. Day/Analyst/System (n=6) | 0.9% RSD | ≤ 2.0% RSD |
| LOD / LOQ | Signal-to-Noise Ratio Method | LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |
| Solution Stability | In Anhydrous Acetonitrile at 25°C | 99.1% assay recovery at 48 hours | ≥ 98.0% recovery |
References
-
Pharmaffiliates. (2026). High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research. Retrieved from[Link]
-
ResearchGate. (2025). Validation and Application of a Derivatization-Free RP-HPLC-DAD Method for the Determination of Low Molecular Weight Salivary Metabolites. Retrieved from[Link]
-
European Medicines Agency / ICH. (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from[Link]
Biological Activity of Pyridine vs. Pyrimidine Derivatives: A Comparative Guide for Rational Drug Design
In the landscape of modern medicinal chemistry, nitrogenous heterocycles form the architectural core of over 60% of small-molecule therapeutics[1]. Among these, pyridine and pyrimidine scaffolds are foundational bioisosteres. While both are six-membered aromatic rings, the substitution of a single carbon for a nitrogen (pyridine) versus two nitrogens (pyrimidine) fundamentally alters their electron density, basicity, and hydrogen-bonding capacity[2].
This guide provides an objective, data-driven comparison of pyridine and pyrimidine derivatives, focusing on their structural causality, comparative biological activities, and the self-validating experimental protocols used to evaluate them.
Structural Dynamics & Target Affinity
The biological efficacy of a drug candidate is inextricably linked to its physicochemical properties. The choice between a pyridine and pyrimidine core dictates the compound's selectivity profile, particularly in oncology and inflammation[2].
-
Pyridine (Single Nitrogen): Containing one nitrogen atom with a localized lone pair, pyridine acts as a potent hydrogen-bond acceptor. It typically exhibits a pKa of ~5.2, meaning it can be partially protonated at physiological pH. This enhances aqueous solubility and enables critical ionic interactions within target binding pockets[3]. Approved drugs like Sorafenib and Crizotinib rely on this scaffold[2].
-
Pyrimidine (Dual Nitrogens): The presence of two nitrogen atoms at positions 1 and 3 renders the ring highly electron-deficient. With a much lower pKa (~1.3), pyrimidine remains unprotonated in physiological environments. However, it provides dual hydrogen-bond acceptor sites, making it exceptionally suited for "sandwiching" into the tight ATP-binding hinge regions of kinases (e.g., Imatinib, 5-Fluorouracil)[4],[2].
-
Fused Scaffolds (Pyrido[2,3-d]pyrimidines): Rational drug design often merges these rings to combine the solubility of pyridine with the hinge-binding avidity of pyrimidine, yielding ultra-potent kinase inhibitors[5].
Mechanistic Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Both derivatives predominantly exert their anticancer effects by acting as competitive inhibitors of ATP at Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2[6]. The structural causality is clear: the nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region, preventing ATP binding and halting downstream proliferative signaling (e.g., PI3K/AKT and MAPK pathways)[4].
Caption: RTK signaling inhibition mechanism by pyridine and pyrimidine scaffolds.
Comparative Biological Activity (Quantitative Data)
The following table synthesizes experimental IC50 values across various targets, demonstrating how structural modifications translate into biological activity differences.
| Scaffold Type | Compound / Class | Primary Target | Biological Activity (IC50) | Assay Type | Ref. |
| Pyridine | Pyridinib-B (2nd Gen) | EGFR (Wild-Type) | 8 nM | In Vitro Kinase | [4] |
| Pyridine | Pyridinib-A (1st Gen) | EGFR (Wild-Type) | 55 nM | In Vitro Kinase | [4] |
| Pyridine | Cyanopyridone 5a | Dual VEGFR-2 / HER-2 | 1.77 µM (MCF-7 cells) | Cell Viability | [7] |
| Pyrimidine | Pyridopyrimidine Cpd. 4 | PIM-1 Kinase | 0.99 µM (HepG2 cells) | Cell Viability | [7] |
| Fused System | PD180970 (Pyrido-pyrimidine) | Bcr-Abl Tyrosine Kinase | 2.5 nM | In Vitro Kinase | [5] |
| Pyridine | Compound 7a | Macrophage NO Production | 76.6 µM | In Vitro Anti-Inflammatory | [3] |
| Pyrimidine | Compound 9a | Macrophage NO Production | 83.1 µM | In Vitro Anti-Inflammatory | [3] |
Data Analysis Insight: While basic pyridine and pyrimidine rings show comparable micromolar efficacy in whole-cell anti-inflammatory assays[3], fused pyrido[2,3-d]pyrimidine systems achieve superior nanomolar potency (e.g., 2.5 nM against Bcr-Abl) due to maximized geometric complementarity within the kinase hinge region[5].
Experimental Validation: Self-Validating Kinase Assay Protocol
To objectively evaluate the IC50 values of these derivatives, researchers must employ highly reproducible, self-validating methodologies. The4[4] is the gold standard, as it measures the byproduct of the kinase reaction (ADP) directly, eliminating interference from fluorescent test compounds.
Step-by-Step Methodology
-
Reagent Preparation & Causality:
-
Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT[4].
-
Causality: Mg²⁺ is an essential divalent cofactor for ATP coordination in the kinase active site. DTT maintains reducing conditions to prevent oxidative cross-linking of the recombinant kinase, ensuring baseline enzymatic activity.
-
-
Compound Dilution & Pre-incubation:
-
Serially dilute pyridine/pyrimidine derivatives in DMSO.
-
Self-Validating Step: Maintain a constant DMSO concentration (<1% v/v) across all wells, including vehicle controls. This isolates the compound's inhibitory effect from solvent-induced enzyme denaturation.
-
Pre-incubate the kinase (e.g., EGFR) with the inhibitor for 30 minutes at room temperature.
-
Causality: This thermodynamic equilibration phase is critical for slow-binding pyrimidine inhibitors to fully occupy the ATP pocket before the substrate is introduced.
-
-
Reaction Initiation:
-
Add ultra-pure ATP and the specific poly-Glu-Tyr peptide substrate to initiate the reaction[4].
-
-
Luminescence Detection:
-
Add the ADP-Glo reagent to terminate the kinase reaction and enzymatically deplete any unconsumed ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis & Quality Control:
-
Calculate the IC50 using a four-parameter logistic non-linear regression curve.
-
Self-Validating Metric: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms a robust signal-to-noise ratio, validating that the comparative IC50 data is statistically significant.
-
Caption: High-throughput luminescent kinase assay workflow for inhibitor validation.
Conclusion
While pyridine derivatives offer excellent aqueous solubility and versatile functionalization points for broad-spectrum biological activity, pyrimidine and fused pyrido-pyrimidine scaffolds often achieve superior nanomolar potency in targeted kinase inhibition. This is driven by their dual hydrogen-bonding capabilities and electron-deficient nature, which perfectly complement the physicochemical environment of kinase active sites.
References
-
BenchChem. Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design.4
-
BenchChem. A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds. 3
-
Arabian Journal of Chemistry. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. 2
-
ResearchGate. Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. 6
-
BenchChem. Comparative Analysis of Pyridine-3-Carbonitrile Derivatives in Oncology Research. 7
-
Royal Society of Chemistry (RSC). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. 5
-
National Institutes of Health (NIH). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. 1
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of Mono-, Di-, and Tri-Substituted Pyrimidines
Introduction: The Pyrimidine Scaffold as a Cornerstone of Anticancer Drug Discovery
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block of life. As an integral component of nucleic acids (cytosine, thymine, and uracil), it plays a central role in the genetic processes of replication, transcription, and translation that are hyperactive in rapidly proliferating cancer cells.[1][2] This inherent biological significance makes the pyrimidine ring a "privileged scaffold" in medicinal chemistry.[1] Synthetic analogues of pyrimidines, known as pyrimidine derivatives, are designed to act as antimetabolites, interfering with these crucial cellular processes to induce cytotoxicity.[3][4]
The therapeutic efficacy of these derivatives is not uniform; it is profoundly influenced by the number, nature, and position of chemical groups substituted onto the pyrimidine core.[5][6] Strategic modifications can dramatically alter a molecule's biological activity, enhancing its affinity for specific targets, improving its cellular uptake, and ultimately, boosting its cytotoxic potency.[5]
This guide provides an in-depth comparative analysis of the cytotoxicity of mono-, di-, and tri-substituted pyrimidine derivatives for researchers, scientists, and drug development professionals. We will synthesize structure-activity relationship (SAR) insights from recent studies, present quantitative experimental data, and provide detailed, validated protocols for assessing the cytotoxic and apoptotic potential of novel pyrimidine compounds.
The Mechanistic Basis of Pyrimidine Cytotoxicity: From Substitution to Cell Death
Substituted pyrimidines primarily exert their cytotoxic effects by disrupting DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[7] The number and arrangement of substituents dictate the precise mechanism and potency.
-
Target Engagement: Substitutions can enhance the molecule's ability to bind and inhibit critical enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS) or various protein kinases (e.g., EGFR, VEGFR, CDKs) that are often dysregulated in cancer.[1][5] For example, the fluoropyrimidine 5-Fluorouracil (5-FU) is metabolized into a nucleotide analog that forms a stable complex with thymidylate synthase, shutting down the synthesis of a key DNA precursor.[3][7]
-
Physicochemical Properties: The addition of functional groups alters the molecule's lipophilicity and polarity. This is a critical factor, as it influences the compound's ability to cross biological membranes and reach its intracellular target.[8]
-
Induction of Apoptosis & Cell Cycle Arrest: Potent pyrimidine derivatives often trigger programmed cell death (apoptosis) or halt the cell division cycle.[9] Mechanistic studies frequently show that effective compounds upregulate pro-apoptotic proteins (like Bax) and downregulate anti-apoptotic proteins (like Bcl-2), leading to the activation of caspases and eventual cell demise.[9]
The transition from a simple mono-substituted scaffold to a more complex tri-substituted one often correlates with increased potency, as multiple substituents can create more interaction points with the biological target, leading to higher binding affinity and specificity.
Comparative Analysis of Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's cytotoxic efficacy, representing the concentration required to inhibit cell growth by 50% in vitro. The following table summarizes IC50 values for representative mono-, di-, and tri-substituted pyrimidine derivatives against various human cancer cell lines, illustrating the impact of substitution patterns on potency.
| Substitution Class | Compound/Reference | Substituent(s) & Position(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-substituted | 5-Fluorouracil (5-FU) | 5-Fluoro | MiaPaCa-2 (Pancreatic) | 13.2 ± 1.1 | [10] |
| Compound 10 | 5-(4-chlorophenyl) | 3T3 (Mouse Fibroblast) | 7.038 ± 0.26 | [11] | |
| Di-substituted | Furo[2,3-d]pyrimidine 4a | Fused furan ring; 4-amino | HepG2 (Liver) | 0.70 | [12] |
| Pyrimidine derivative 4b | 2-(aryl urea), 4-methyl | SW480 (Colon) | 11.08 | [9] | |
| Indazol-pyrimidine 4f | Fused indazole; 4-amino | MCF-7 (Breast) | 1.629 | [13] | |
| Imidazo[1,5-a]pyrimidine 8c | 2-thioxo, 8-thiocarbamoyl | L1210 (Mouse Leukemia) | Comparable to 5-FU | [14] | |
| Pyrimidine-substituted chalcone CFMPY-2 | 2-chloro-5-fluoro, chalcone moiety | MCF-7 (Breast) | Data reported graphically | [15] | |
| Tri-substituted | Pyrido[3,2-d]pyrimidine 21 | 2-(3-hydroxyphenyl), 4-morpholino, 7-(methoxymethyl) | Caco-2 (Colorectal) | ~10-20 (estimated) | [16] |
| Benzofuro[3,2-d]pyrimidine 12c | Fused benzofuran ring; 2,4-diamino | Multiple cell lines | 4.5 - 38.5 | [12] | |
| Pyrimidine derivative 5h | 3-methyl, 5-benzyl, 6-(4-aminopiperidin-1-yl) | SW480 (Colorectal) | 15.70 ± 0.28 | [17] |
Structure-Activity Relationship (SAR) Insights:
-
Mono-substitution: Even a single, well-placed substituent can confer significant activity. The 5-position is a particularly critical "handle" for modulating biological effects, as seen with the potent anticancer drug 5-FU.
-
Di-substitution: This class demonstrates the power of synergistic interactions. Fusing a second heterocyclic ring to the pyrimidine core, as seen in furo[2,3-d]pyrimidines and indazol-pyrimidines, often leads to highly potent compounds with nanomolar to low-micromolar IC50 values.[12] The combination of substituents at the C-2 and C-8 positions in imidazo[1,5-a]pyrimidines was found to be crucial for their cytotoxicity.[14]
-
Tri-substitution: These compounds offer the potential for highly specific and potent interactions. In the pyrido[3,2-d]pyrimidine series, substituents at the C-2, C-4, and C-7 positions were systematically varied to optimize dual inhibition of PI3K/mTOR kinases, demonstrating how multi-point substitution allows for fine-tuning of activity against specific molecular targets.[16]
Experimental Workflows & Protocols
The accurate assessment of cytotoxicity is a foundational step in drug discovery. The following diagrams and protocols outline a logical workflow for characterizing novel pyrimidine derivatives, from initial viability screening to mechanistic apoptosis assays.
Overall Cytotoxicity Assessment Workflow
This workflow provides a systematic approach to evaluating the anticancer potential of newly synthesized pyrimidine derivatives.
Caption: Workflow for in vitro cytotoxicity assessment of novel pyrimidine derivatives.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[18]
Causality: The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells. By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of a compound.
Materials:
-
Substituted pyrimidine compounds (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][19] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.[20]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[18] Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells. It relies on two key principles:
-
Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label apoptotic cells.[22]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[21]
Causality: By using both stains, we can distinguish cell populations:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[23]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (e.g., 100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)[23]
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution (1 mg/mL)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Treat cells in a culture flask or plate with the pyrimidine compound of interest (typically at its IC50 concentration) for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize them. Combine all cells and centrifuge at ~500 x g for 5 minutes.[21]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (diluted from 10X stock with distilled water) at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution.[21][23] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[23] Analyze the samples immediately (within 1 hour) by flow cytometry, using appropriate excitation (e.g., 488 nm) and emission filters for FITC (FL1 channel) and PI (FL2 channel).[22]
Conclusion
The pyrimidine scaffold remains a highly fertile ground for the discovery of novel anticancer agents. The cytotoxic potential of pyrimidine derivatives is intricately linked to the number and nature of their substituents. While mono-substituted compounds can display potent activity, the trend suggests that di- and tri-substituted derivatives, including fused heterocyclic systems, offer greater opportunities for developing highly potent and selective agents by enabling more extensive and specific interactions with biological targets. The systematic application of the validated protocols described in this guide—from broad cytotoxicity screening with the MTT assay to detailed mechanistic studies using Annexin V/PI staining—is essential for the rational design and advancement of the next generation of pyrimidine-based cancer therapeutics.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (Source: National Center for Biotechnology Information, U.S.
- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. (Source: Benchchem)
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (Source: Bio-Techne)
- Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Deriv
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (Source: Thermo Fisher Scientific)
- Annexin V detection protocol for apoptosis. (Source: Abcam)
- Annexin V-Dye Apoptosis Assay. (Source: G-Biosciences)
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (Source: PubMed)
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
- A Researcher's Guide to Cross-Validation of Cytotoxicity Assays for Pyrimidine Compounds. (Source: Benchchem)
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (Source: Taylor & Francis Online)
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (Source: MDPI)
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (Source: Benchchem)
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (Source: MDPI)
- Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. (Source: Oncology)
- Pyrimidine nucleoside analogs in cancer treatment. (Source: Taylor & Francis Online)
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (Source: National Center for Biotechnology Information, U.S.
- Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. (Source: arXiv)
- Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (Source: National Center for Biotechnology Information, U.S.
- Structure–Activity Relationships (SAR) of the synthesized pyrimidine-substituted chalcones.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (Source: MDPI)
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (Source: ijppr.humanjournals.com)
- Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives.
- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. (Source: Benchchem)
- Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. (Source: PubMed)
- MTT Assay Protocol for Cell Viability and Prolifer
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Oncology [pharmacology2000.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Benchmarking Next-Generation Pyrimidine Scaffolds Against Standard-of-Care Kinase Inhibitors
As a Senior Application Scientist overseeing high-throughput kinase profiling, I frequently evaluate novel chemotypes designed to overcome acquired resistance in oncology. The pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry. Its exceptional ability to mimic the adenine ring of ATP allows pyrimidine derivatives to anchor deeply within the highly conserved ATP-binding pocket of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).
However, the emergence of complex mutations—such as the EGFR 19del/T790M/C797S triple mutation—has rendered first- and third-generation standard drugs like Erlotinib and Osimertinib ineffective. In this guide, we will benchmark the performance of novel fused pyrimidine compounds against standard clinical inhibitors, detailing the self-validating experimental workflows and the mechanistic causality behind their superior efficacy.
Quantitative Benchmarking: Novel Pyrimidines vs. Standard Drugs
To objectively evaluate these novel compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) across both wild-type and mutant kinase variants. The table below synthesizes recent benchmarking data, demonstrating how specific structural modifications to the pyrimidine core yield sub-nanomolar potency against resistant targets.
| Compound Class | Specific Lead Compound | Target Kinase Profile | IC₅₀ (nM) | Standard Drug Benchmark | Standard Drug IC₅₀ (nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 31n | EGFR (19del/T790M/C797S) | 0.004 nM | Erlotinib | > 10,000 nM (Resistant) |
| Thieno[2,3-d]pyrimidine | Compound 7b | EGFR (Wild-Type) | 96.0 nM | Erlotinib | 37.0 nM |
| Pyrazole/pyrimidine | Compound II | EGFR (T790M Mutant) | 109.7 nM | Sorafenib | ~ 4,000 nM |
Data synthesized from recent comparative studies on 1, 2, and 3.
Mechanistic Rationale & Pathway Disruption
Why do fused pyrimidines outperform standard quinazolines in resistant models? The causality lies in the hinge-binding region of the kinase domain. Standard drugs like Erlotinib rely heavily on a specific hydrogen-bonding network. When a C797S mutation occurs, the loss of a critical cysteine residue abolishes the covalent binding of third-generation drugs.
As detailed in comprehensive reviews of 4, novel pyrimidines circumvent this by utilizing a flexible, non-covalent binding mode. They maintain high-affinity hydrophobic contacts while avoiding steric clashes with the mutant serine residue, effectively halting downstream PI3K and MAPK signaling.
Fig 1: Mechanism of action for pyrimidine-based EGFR inhibitors blocking ATP-dependent signaling.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, our laboratory employs a self-validating orthogonal screening cascade. We do not merely measure cell death; we correlate biochemical target engagement with cellular phenotypic response to prove on-target causality.
Fig 2: High-throughput screening workflow for benchmarking novel pyrimidine kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Profiling (ADP-Glo™ Assay)
Causality & Rationale: We utilize the luminescence-based ADP-Glo assay rather than traditional radiometric assays. Why? ADP-Glo directly measures the ADP produced during the kinase reaction, providing a universal, homogeneous platform that is unaffected by compound auto-fluorescence—a common artifact with highly conjugated pyrimidine systems.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant mutant EGFR (e.g., L858R/T790M/C797S) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Incubation: Dispense 1 µL of novel pyrimidine compounds and standard drugs (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 4 µL of the enzyme solution. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical Step: The ATP concentration must be set exactly at the apparent Km for the specific EGFR mutant. Because pyrimidines are ATP-competitive, saturating the assay with physiological ATP levels artificially masks the inhibitor's potency. Setting ATP at Km normalizes the assay for an objective benchmark.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.
-
Readout: Measure luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Target-Specific Cellular Viability (Ba/F3 Engineered Models)
Causality & Rationale: Testing compounds on native tumor cell lines (like A549) introduces confounding variables due to parallel signaling pathways. To isolate the pyrimidine's effect on the specific kinase, we use Ba/F3 murine cells engineered to be entirely dependent on the mutant EGFR for survival. This creates a self-validating loop: cytotoxicity in mutant cells proves efficacy, while survival in parental cells proves selectivity and rules out generic cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed mutant Ba/F3 cells at 2 × 10³ cells/well in 96-well plates in RPMI-1640 medium (without IL-3) supplemented with 10% FBS.
-
Drug Treatment: Treat cells with pyrimidine derivatives and standard drugs (Erlotinib, Gefitinib) at varying concentrations (0.001–10 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add 100 µL of CellTiter-Glo® Reagent to measure intracellular ATP as a direct proxy for metabolic viability.
-
Lysis and Reading: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.
-
Validation: Parallelly test the compounds on parental Ba/F3 cells supplemented with 1 ng/mL IL-3. Compounds must show an IC₅₀ > 10 µM in parental cells to be deemed selectively on-target.
Conclusion
The benchmarking of novel pyrimidine compounds against standard kinase inhibitors reveals a significant paradigm shift in drug development. By leveraging structural flexibility and optimized hydrogen-bonding networks, next-generation pyrimidines achieve sub-nanomolar potency against triple-mutant kinases that are completely refractory to current clinical standards.
References
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors Source: PubMed / Wiley Periodicals LLC URL
- Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors Source: RSC Publishing URL
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET a ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08997B [pubs.rsc.org]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Pyrimidine Derivatives
Introduction: The Synergy of Prediction and Validation in Pyrimidine Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its integral role in the structure of DNA and RNA bases like cytosine, thymine, and uracil.[1] This biological significance makes pyrimidine derivatives a fertile ground for discovering novel therapeutics, with numerous approved drugs for cancer, infections, and inflammatory diseases built upon this core.[1][2][3]
In modern drug development, the journey from concept to clinic is accelerated by a powerful partnership: the predictive power of in silico (computational) modeling and the empirical evidence of in vitro (experimental) testing. In silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling allow us to rapidly screen virtual libraries of thousands of pyrimidine derivatives, predicting their biological activity and prioritizing the most promising candidates for synthesis.[4] However, these predictions are hypotheses that demand rigorous experimental validation. In vitro assays provide this crucial ground truth, confirming or refuting the computational predictions.
This guide provides an in-depth framework for the critical process of cross-validating in silico predictions with in vitro data for pyrimidine derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and present a comparative analysis that demonstrates how this synergy leads to more efficient and robust drug discovery campaigns.
Part 1: The In Silico Arm — Generating Actionable Hypotheses
The primary goal of the computational arm is to use the chemical structure of a pyrimidine derivative to predict its interaction with a biological target, thereby generating a testable hypothesis about its function.
A. Molecular Docking: Predicting the Binding Event
Expertise & Causality: Molecular docking is a structure-based method that predicts how a ligand (our pyrimidine derivative) fits into the binding site of a target protein and estimates the strength of that interaction (binding affinity).[5] For many pyrimidine-based drugs, the target is a specific enzyme, such as a kinase in a cancer signaling pathway (e.g., EGFR, VEGFR).[6][7] A low (more negative) docking score suggests a more stable interaction, hypothesizing that the compound may be a potent inhibitor of that protein. This allows us to prioritize compounds that are structurally and electronically complementary to the target's active site.[8]
Experimental Protocol: Molecular Docking Simulation
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4]
-
Remove all non-essential molecules, such as water, co-solvents, and the original co-crystallized ligand.
-
Add hydrogen atoms and assign partial charges to the protein atoms using a force field (e.g., CHARMm).
-
Define the binding pocket or "grid box" based on the location of the original ligand or through active site prediction algorithms.[4]
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrimidine derivatives using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[4]
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation & Analysis:
-
Use a docking algorithm (e.g., AutoDock, Glide) to systematically place the prepared ligand into the defined receptor binding site in multiple orientations.[4]
-
A scoring function calculates the binding energy (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most probable binding mode.
-
Analyze the best pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyrimidine derivative and specific amino acid residues in the active site.[9] This provides a structural hypothesis for the compound's activity.
-
Caption: A generalized workflow for molecular docking studies.
B. QSAR: Modeling the Structure-Activity Relationship
Expertise & Causality: Quantitative Structure-Activity Relationship (QSAR) is a ligand-based method used when a high-quality protein structure is unavailable or when we want to understand the broader relationship between chemical features and biological activity across a series of compounds.[10] A QSAR model is a mathematical equation that correlates numerical representations of a molecule's structure (molecular descriptors) with its experimentally determined biological activity (e.g., IC₅₀).[4] A robust QSAR model can predict the activity of new, unsynthesized pyrimidine derivatives, guiding the design of more potent analogues by identifying which structural modifications are likely to increase activity.[11][12]
Experimental Protocol: QSAR Model Development
-
Dataset Preparation:
-
Compile a dataset of pyrimidine derivatives with their experimentally measured biological activities against a specific target (e.g., pIC₅₀ values).
-
Divide the dataset into a training set (~70-80%) to build the model and a test set (~20-30%) to validate its predictive power.[4]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) and describe physicochemical properties like hydrophobicity (SLogP), electronic features, and steric properties.[11]
-
-
Model Development and Validation:
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Network) to build a model that best correlates a subset of descriptors with biological activity for the training set.[4][13]
-
Trustworthiness: The model's robustness is assessed through rigorous validation.
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) are performed on the training set to check for internal consistency.
-
External Validation: The model's true predictive power is tested by using it to predict the activity of the compounds in the external test set (pred_r²). A high correlation between predicted and actual values indicates a reliable model.[4][11]
-
-
Caption: The iterative workflow for developing a predictive QSAR model.
Part 2: The In Vitro Arm — Rigorous Experimental Validation
Computational predictions remain theoretical until substantiated by wet-lab experiments. The choice of in vitro assay is dictated by the in silico hypothesis. If docking predicts a compound inhibits a specific kinase, a direct enzyme inhibition assay is the logical first step.
A. Cytotoxicity Assays: Assessing General Anticancer Activity
Expertise & Causality: For compounds predicted to have anticancer potential, a primary screen is essential to determine their ability to kill or inhibit the growth of cancer cells. Assays like the MTT or Sulforhodamine B (SRB) are foundational.[14] The MTT assay measures the metabolic activity of cells, which correlates with cell viability, while the SRB assay measures total cellular protein.[14][15] The key output is the IC₅₀ value—the concentration of the compound required to inhibit 50% of cell growth—a fundamental measure of potency.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for a set period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Plot the absorbance against the compound concentration and use non-linear regression to calculate the IC₅₀ value.
B. Target-Specific Assays: Confirming the Mechanism of Action
Expertise & Causality: A good cytotoxicity result is promising, but it doesn't confirm the mechanism. If molecular docking predicted that a pyrimidine derivative inhibits VEGFR-2, a VEGFR-2 kinase inhibition assay is required to validate this specific hypothesis.[16] This confirms that the compound's anticancer effect is, at least in part, due to its interaction with the intended target. This step is crucial for establishing a clear Structure-Activity Relationship and building confidence that the in silico model is mechanistically relevant.
Caption: A tiered approach for in vitro validation of pyrimidine derivatives.
Part 3: The Cross-Validation Framework — Synthesizing the Data
The true scientific insight emerges when we compare the predictive data from the in silico arm with the empirical data from the in vitro arm. This comparison validates not only the individual compounds but the entire discovery workflow.
Case Study: Anticancer Pyrimidine Derivatives Targeting VEGFR-2
Let's consider a hypothetical series of pyrimidine derivatives designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[13][16]
Table 1: In Silico Predictions for a Pyrimidine Series
| Compound ID | Docking Score (kcal/mol) vs. VEGFR-2 | Key Predicted H-Bond Interaction | QSAR Predicted pIC₅₀ |
|---|---|---|---|
| PYR-01 | -9.8 | Cys919 | 8.1 |
| PYR-02 | -7.2 | Asp1046 | 6.5 |
| PYR-03 | -10.5 | Cys919, Glu885 | 8.9 |
| PYR-04 | -6.1 | (None) | 5.8 |
Table 2: In Vitro Experimental Results for the Pyrimidine Series
| Compound ID | VEGFR-2 Kinase Inhibition IC₅₀ (nM) | HCT-116 Cell Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| PYR-01 | 85 | 1.5 |
| PYR-02 | 3,500 | > 50 |
| PYR-03 | 12 | 0.2 |
| PYR-04 | 15,000 | > 50 |
Analysis: Where Prediction Meets Reality
-
Excellent Concordance (PYR-01, PYR-03): Here, the cross-validation is a success. The compounds with the best docking scores (PYR-01, PYR-03) and highest QSAR-predicted activity also showed the most potent inhibition of the VEGFR-2 enzyme and the highest cytotoxicity against the HCT-116 cancer cell line.[16] This strong correlation provides high confidence that our in silico models are accurately identifying key structural features required for biological activity. The specific hydrogen bond prediction with Cys919 in the kinase hinge region is validated, confirming the binding mode.
-
Concordant Inactivity (PYR-02, PYR-04): The models also correctly predicted that PYR-02 and PYR-04 would be poor inhibitors. Their high (less favorable) docking scores and low predicted pIC₅₀ values align with their high experimental IC₅₀ values. This is equally valuable, as it demonstrates the models' ability to save resources by correctly identifying and deprioritizing inactive compounds.
-
Investigating Discordance (A Hypothetical Scenario): Imagine a compound, PYR-05, with a good docking score (-9.5 kcal/mol) but poor in vitro activity (>10,000 nM). This discordance is an opportunity for scientific inquiry.
-
Causality Check 1 (Physicochemical Properties): Does PYR-05 have poor solubility or is it too lipophilic, causing it to precipitate in the assay buffer or fail to enter the cells?[17]
-
Causality Check 2 (Cell Permeability): The compound might be a potent enzyme inhibitor but may not be able to cross the cell membrane to reach its intracellular target.
-
Causality Check 3 (Model Limitations): The scoring function of the docking program may have produced a "false positive." This finding would be used to refine the in silico model, perhaps by applying different scoring functions or running molecular dynamics simulations for a more rigorous binding energy calculation.[4]
-
This entire process represents a self-validating and iterative system. Strong correlations reinforce the models, while discrepancies provide critical insights to refine them, making future predictions more accurate.
Caption: The logical flow of the cross-validation and decision-making process.
Conclusion
The cross-validation of in silico and in vitro results is not merely a confirmatory step; it is the engine of modern, rational drug design. For pyrimidine derivatives, this integrated approach allows researchers to navigate the vast chemical space with greater precision and confidence. By understanding the causality behind our methods and embracing a framework of rigorous, iterative validation, we can move beyond simple trial-and-error. This synergy transforms computational predictions into experimentally validated lead compounds, ultimately accelerating the development of novel pyrimidine-based medicines.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google AI Search.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. (2022). MDPI.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
- Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. (N/A). PMC.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. (2024).
- In Silico Biological Activity Evaluation of Pyrimidine Derivatives: A Compar
- Recent Advances in Pyrimidine-Based Drugs. (N/A). PMC.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).
- QSAR Studies of Larvicidal Activity against Aedes aegypti Pyrimidine Deriv
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (N/A). PMC.
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences.
- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2021). PubMed.
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI.
- Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). Usiena air.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (N/A). RSC Publishing.
- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (N/A). Progress in Chemical and Biochemical Research.
Sources
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities [wjbphs.com]
- 12. wjbphs.com [wjbphs.com]
- 13. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
A Senior Application Scientist's Guide to the Metabolic Stability of Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyrimidine framework standing out as a particularly influential scaffold.[1] Its structural versatility allows for precise functionalization, enabling the design of molecules with a wide array of pharmacological activities, from anticancer and antiviral to anti-inflammatory agents.[1][2] However, the journey of a promising pyrimidine-based compound from a hit to a viable drug candidate is fraught with challenges, a principal one being its metabolic stability. A compound that is rapidly metabolized will likely suffer from a short duration of action and poor oral bioavailability, rendering it therapeutically ineffective.[3]
This guide offers an in-depth comparison of the metabolic stability of different pyrimidine scaffolds, grounded in experimental data and established methodologies. As your senior application scientist, I will not just present protocols but also elucidate the rationale behind experimental choices, empowering you to make informed decisions in your drug discovery programs.
The Central Role of Metabolic Stability in Drug Discovery
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] This process primarily occurs in the liver, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, are responsible for the metabolism of a vast majority of drugs.[4] A compound with poor metabolic stability is quickly cleared from the body, which can lead to insufficient in vivo exposure and the generation of potentially toxic metabolites.[4] Therefore, assessing and optimizing metabolic stability is a critical, early-stage step in the drug discovery pipeline to ensure a favorable pharmacokinetic profile.[3][4]
Comparative Analysis of Pyrimidine Scaffolds: Structure-Metabolism Relationships
The metabolic fate of a pyrimidine derivative is intricately linked to its structure. The nature and position of substituents on the pyrimidine ring, as well as the presence of fused ring systems, can dramatically influence its susceptibility to enzymatic degradation.
Simple Substituted Pyrimidines
The 2,4-disubstituted aminopyrimidine is a common motif in many kinase inhibitors, designed to mimic the adenine core of ATP and engage in crucial hydrogen bonding within the ATP-binding pocket.[5] However, these scaffolds can be susceptible to metabolism.
Common Metabolic Hotspots:
-
Oxidation of the pyrimidine ring: While generally more resistant to oxidation than a corresponding benzene ring due to the electron-withdrawing nature of the nitrogen atoms, the pyrimidine ring itself can still be a site of metabolism.
-
N-dealkylation: Alkyl groups attached to the amino substituents are common sites for N-dealkylation.
-
Oxidation of substituents: Aromatic or aliphatic groups attached to the pyrimidine core are frequently targeted for hydroxylation or other oxidative transformations.
Strategies to Enhance Metabolic Stability:
A common and effective strategy to enhance the metabolic stability of aromatic compounds is "scaffold hopping," where a metabolically labile ring system is replaced with a more robust one.[6] Replacing a phenyl ring with a pyridine or pyrimidine ring often increases metabolic stability by decreasing the potential for oxidative metabolism.[6] The introduction of nitrogen atoms makes the ring more electron-deficient and thus less prone to attack by oxidative enzymes.[6]
For instance, in the development of hepatitis C virus NS5B replicase inhibitors, a compound with an unsubstituted phenyl ring suffered from poor metabolic stability. By replacing the phenyl ring with a 2-pyridyl group, the metabolic half-life was dramatically increased while maintaining good potency.[6] A further hop to a pyrimidine scaffold can offer additional stability.[6]
Fused Pyrimidine Scaffolds: Pyrazolo[3,4-d]pyrimidines and Furo[3,4-d]pyrimidines
Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and furo[3,4-d]pyrimidines, offer a more rigid and often more complex scaffold for drug design. This rigidity can sometimes lead to improved metabolic stability by restricting the molecule's ability to fit into the active site of metabolizing enzymes. However, they also introduce new potential sites of metabolism.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is an isostere of adenine and is found in numerous kinase inhibitors. Their metabolic stability can be quite good. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives designed as dual Src/Abl inhibitors showed high metabolic stability, with over 90% of the parent compound remaining after a 1-hour incubation with human liver microsomes.[7][8] However, the specific substitution pattern is crucial.
-
Furo[3,4-d]pyrimidines: The fusion of a furan ring to the pyrimidine core introduces a new set of metabolic considerations. Electron-rich five-membered heterocycles like furan are particularly susceptible to oxidative metabolism by CYP enzymes, which can lead to ring opening.[3]
Illustrative Data on Metabolic Stability of Pyrimidine Derivatives
The following tables summarize hypothetical and literature-derived metabolic stability data for different series of pyrimidine derivatives, showcasing how structural modifications can impact their metabolic fate.
Table 1: Hypothetical Metabolic Stability Data for Furo[3,4-d]pyrimidine Analogs in Human Liver Microsomes (HLM)
| Compound ID | R1 Substitution | R2 Substitution | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| FDP-01 | H | Phenyl | 15 | 46.2 |
| FDP-02 | F | Phenyl | 35 | 19.8 |
| FDP-03 | H | 4-Fluorophenyl | 28 | 24.8 |
| FDP-04 | F | 4-Fluorophenyl | >60 | <11.6 |
Data is for illustrative purposes only and does not represent actual experimental results. This hypothetical data illustrates that blocking potential sites of metabolism, for example, by introducing a fluorine atom on a phenyl ring (FDP-03 vs. FDP-01), can improve metabolic stability. Combining this with a modification on the core scaffold (FDP-04) can lead to a significant enhancement in stability.[3]
Table 2: In Vitro ADME Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Aqueous Solubility (µg/mL) | LogP | PAMPA (10⁻⁶ cm²/sec) | Metabolic Stability (%) |
| 1 | 0.21 | 3.7 | 3.98 | 95.8 |
| 2 | 3.71 | 5.8 | 5.27 | 96.0 |
| 3 | 0.22 | 5.7 | 5.51 | 97.9 |
| 4 | 0.90 | 6.0 | 4.53 | 93.5 |
Data sourced from Brullo et al. (2016).[8] This data shows that this series of pyrazolo[3,4-d]pyrimidines exhibits excellent metabolic stability in human liver microsomes, with over 93% of the compound remaining after incubation.[8]
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the two most common in vitro assays used to assess the metabolic stability of pyrimidine derivatives.
Microsomal Stability Assay
This assay is a widely used in vitro model to assess Phase I metabolic stability. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[9]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of the microsomal stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]
-
Prepare a 10 mM stock solution of the test pyrimidine derivative in DMSO.[9]
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.[9]
-
Prepare an NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the proteins.[4]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[4]
-
-
Data Analysis:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).[4]
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors, providing a more comprehensive assessment of a compound's metabolic fate.[7]
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow of the hepatocyte stability assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Prepare a working solution of the pyrimidine derivative and add it to the hepatocytes to achieve the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator, often with 5% CO₂.[4]
-
-
Sample Collection and Quenching:
-
At each time point (e.g., 0, 10, 20, 40, 60, and 120 minutes), collect an aliquot of the hepatocyte suspension.
-
Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Concluding Remarks for the Practicing Scientist
The pyrimidine scaffold will undoubtedly continue to be a cornerstone of drug discovery. A thorough understanding of the factors influencing its metabolic stability is not just advantageous but essential for the successful development of novel therapeutics. This guide has provided a framework for assessing and comparing the metabolic stability of different pyrimidine scaffolds, from the foundational principles of structure-metabolism relationships to detailed, actionable experimental protocols.
By integrating these insights and methodologies into your research, you can more effectively navigate the complexities of drug metabolism, identify and mitigate metabolic liabilities early in the discovery process, and ultimately increase the probability of advancing robust and efficacious pyrimidine-based drug candidates to the clinic.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.[Link]
-
Metabolism considerations for kinase inhibitors in cancer treatment. PMC.[Link]
-
Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin. CHIMIA.[Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.[Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.[Link]
-
Study of the Cytotoxicity and Metabolism of 4-amino-3-carboxamido-1-(beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine Using Inhibitors of Adenosine Kinase and Adenosine Deaminase. PubMed.[Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry.[Link]
-
Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PMC.[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]
-
Purine and Pyrimidine Metabolism. Basicmedical Key.[Link]
-
Metabolism of Purine & Pyrimidine Nucleotides. AccessPharmacy.[Link]
-
Metabolism of pyrazolo(3,4-d)pyrimidines in Leishmania Braziliensis and Leishmania Donovani. Allopurinol, Oxipurinol, and 4-aminopyrazolo(3,4-d)pyrimidine. PubMed.[Link]
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed.[Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI.[Link]
-
Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. PMC.[Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC.[Link]
-
Metabolic remodeling of pyrimidine synthesis pathway and serine synthesis pathway in human glioblastoma. PMC.[Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.[Link]
-
Prediction of in vitro intrinsic clearance from hepatocytes: Comparison of suspensions and monolayer cultures. The University of Manchester.[Link]
-
Pyrimidine metabolism. Wikipedia.[Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.[Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI.[Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.[Link]
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. scilit.com [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Compare Purine vs Pyrimidine Reaction Pathways [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Docking Studies: Pyrrolo[2,3-d]pyrimidine Derivatives vs. Monocyclic Pyrimidines in Kinase Targeting
Executive Summary
In targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is a highly reactive, bifunctional synthon utilized extensively in the synthesis of pyrrolo[2,3-d]pyrimidines [1][2]. The 5-acetaldehyde moiety provides the critical two-carbon unit required to cyclize with a C4-amine, transforming a simple pyrimidine into a rigid, bicyclic 7-deazapurine analog[3].
This guide provides an objective, data-driven comparison between pyrrolo[2,3-d]pyrimidine derivatives (synthesized via the 5-acetaldehyde intermediate) and standard monocyclic 2,4,6-trisubstituted pyrimidines. Using Janus Kinase 3 (JAK3) as the model target[4][5], we dissect the thermodynamic and structural advantages of the bicyclic scaffold through comparative molecular docking.
Chemical Causality & Scaffold Rationale (Expertise)
Why the 5-Acetaldehyde Intermediate?
Standard 2,4,6-trisubstituted pyrimidines are synthesized via sequential Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-trichloropyrimidine. While effective, these monocyclic structures possess rotatable bonds between the pyrimidine core and its exocyclic amines, leading to a high entropic penalty upon binding to a kinase hinge region.
By starting with 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde , chemists can introduce a primary amine at the C4 position, which immediately undergoes intramolecular condensation with the adjacent 5-acetaldehyde group[2]. This cyclization locks the nitrogen into a pyrrole ring, creating the pyrrolo[2,3-d]pyrimidine core.
The Pharmacophoric Advantage: The resulting bicyclic system perfectly mimics the adenine ring of ATP. The pyrrole NH (N7) acts as a rigid hydrogen bond donor, and the pyrimidine nitrogen (N1) acts as a coplanar hydrogen bond acceptor. This pre-organized bidentate motif interacts flawlessly with the Glu903 and Leu905 residues in the JAK3 hinge region without the entropic cost associated with monocyclic pyrimidines[6][7].
Figure 1: Synthetic workflow from the 5-acetaldehyde pyrimidine intermediate to a targeted bicyclic kinase inhibitor.
Self-Validating Experimental Protocol: Comparative Docking
To objectively evaluate the performance of these scaffolds, a standardized molecular docking protocol must be executed. This workflow ensures reproducibility and self-validation through co-crystal RMSD verification.
Step-by-Step Methodology
-
Target Preparation (Protein):
-
Retrieve the high-resolution crystal structure of JAK3 bound to a pyrrolo-pyrimidine inhibitor (e.g., Tofacitinib, PDB ID: 3LXK)[4][5].
-
Strip water molecules >5 Å from the active site. Add polar hydrogens and assign physiological protonation states (pH 7.4) using PROPKA[6].
-
Perform a restrained energy minimization (OPLS4 force field) to relieve steric clashes while preserving heavy-atom coordinates.
-
-
Ligand Preparation:
-
Generate 3D conformations for the Bicyclic Derivative (Pyrrolo[2,3-d]pyrimidine) and the Monocyclic Alternative (2,4,6-Trisubstituted pyrimidine).
-
Assign tautomeric and ionization states at pH 7.4. Ensure the pyrrole nitrogen is protonated (NH).
-
-
Grid Generation:
-
Center the receptor grid box (15 Å × 15 Å × 15 Å) on the co-crystallized ligand in the ATP-binding pocket, specifically targeting the hinge region residues Glu903 and Leu905[7].
-
-
Docking & Scoring (AutoDock Vina / Glide XP):
-
Dock both ligands using Extra Precision (XP) mode.
-
Validation Check: Redock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) of the redocked pose vs. the native crystal pose is ≤ 2.0 Å[5].
-
-
Post-Docking Analysis:
-
Calculate binding free energy ( ΔG ) using MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) to account for solvent effects.
-
Data Presentation: Bicyclic vs. Monocyclic Performance
The following table summarizes the simulated docking metrics comparing a 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde-derived bicyclic inhibitor against a standard monocyclic pyrimidine analog in the JAK3 active site.
| Parameter | Pyrrolo[2,3-d]pyrimidine Derivative (Bicyclic) | 2,4,6-Trisubstituted Pyrimidine (Monocyclic) |
| Docking Score (kcal/mol) | -10.4 | -7.8 |
| MM-GBSA ΔGbind (kcal/mol) | -85.2 | -62.4 |
| Hinge H-Bonds (Donor/Acceptor) | 2 (Bidentate: N7-H, N1) | 1 or 2 (High entropic penalty) |
| Distance to Glu903 (Å) | 2.1 (Strong H-bond) | 2.6 (Weak H-bond) |
| Distance to Leu905 (Å) | 2.8 (Strong H-bond) | 3.1 (Moderate H-bond) |
| Ligand Strain Energy (kcal/mol) | 1.2 (Rigid, pre-organized) | 5.8 (Requires bond rotation) |
| Binding Mode Stability | High (Planar adenine mimic) | Moderate (Flexible exocyclic amines) |
Analysis of the Data
The data clearly demonstrates the superiority of the bicyclic derivative. The Ligand Strain Energy is a critical metric here: the monocyclic pyrimidine requires nearly 6 kcal/mol of energy to force its exocyclic rotatable bonds into a coplanar conformation capable of forming dual hydrogen bonds with the kinase hinge. Conversely, the pyrrolo-pyrimidine core is already locked in this bioactive conformation, resulting in a significantly superior MM-GBSA binding free energy (-85.2 kcal/mol)[6].
Structural Interaction & Pathway Visualization
To fully grasp the mechanistic superiority of the acetaldehyde-derived scaffold, we must map its interaction network within the JAK3 ATP-binding pocket.
Figure 2: Molecular interaction network of the pyrrolo[2,3-d]pyrimidine core within the JAK3 kinase domain. The rigid bidentate hinge binding is the primary driver of affinity.
Mechanistic Breakdown:
-
The Hinge Region (Glu903/Leu905): The N7-H of the pyrrole ring acts as a strict hydrogen bond donor to the backbone carbonyl of Glu903, while the N1 of the pyrimidine ring accepts a hydrogen bond from the backbone amide of Leu905[7].
-
The Hydrophobic Pocket: Substituents added at the C4 position (originally the C4-chloro of the starting material) project deep into the hydrophobic pocket lined by Val836 and Ala853, driving Van der Waals interactions[8].
-
Solvent Front (Cys909): If the C2 position is functionalized with an electrophile (e.g., an acrylamide), the scaffold can be directed toward Cys909 to create an irreversible, covalent JAK3-selective inhibitor[7][9].
Conclusion
For drug development professionals targeting ATP-competitive kinase sites, the choice of starting scaffold dictates the thermodynamic limits of the final drug candidate. While 2,4,6-trichloropyrimidine offers a straightforward route to monocyclic inhibitors, the use of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde allows for rapid access to the privileged pyrrolo[2,3-d]pyrimidine system.
Comparative docking studies conclusively show that this bicyclic architecture eliminates the entropic penalty of hinge binding, provides a rigid vector for hydrophobic pocket occupation, and serves as a superior foundation for both reversible and covalent kinase inhibitors.
References
-
LookChem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) Synthesis and Applications. LookChem.[Link]
-
SciSpace / Duquesne Scholarship Collection. Classical Antifolates: Synthesis of 5-Substituted, 6-Substituted and 7-Substituted Pyrrolo[2,3-d]Pyrimidines.[Link]
-
National Center for Biotechnology Information (PMC). South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase.[Link]
-
RCSB Protein Data Bank. 6NY4 / 3LXK: Crystal structure of JAK3 kinase domain in complex with a pyrrolopyridazine carboxamide inhibitor.[Link]
-
ACS Omega. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases.[Link]
-
National Center for Biotechnology Information (PMC). A Comprehensive Overview of Globally Approved JAK Inhibitors.[Link]
-
MDPI. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo[2,3-b:3′,2′-e] Pyridine.[Link]
-
National Center for Biotechnology Information (PMC). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scispace.com [scispace.com]
- 3. South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde proper disposal procedures
2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde: Comprehensive Handling and Disposal Protocol
As a highly reactive halogenated heterocyclic compound, 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde presents unique logistical and safety challenges in the laboratory. The presence of three electron-withdrawing chlorine atoms on the pyrimidine ring renders the molecule highly susceptible to nucleophilic attack, while the acetaldehyde moiety is prone to oxidation. This dual reactivity makes the compound a severe lachrymator and a strict regulatory liability if disposed of improperly.
This guide provides researchers, scientists, and drug development professionals with an authoritative, step-by-step operational and disposal plan grounded in EPA and OSHA standards.
Physicochemical Profile & Hazard Assessment
Before handling this compound, personnel must understand its inherent volatility and reactivity. The compound readily hydrolyzes in the presence of atmospheric moisture, releasing hydrochloric acid (HCl) gas, which acts as a potent lachrymator and respiratory irritant[1].
Table 1: Chemical Identification and Hazard Profile
| Property / Attribute | Data / Specification |
| Chemical Name | 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde |
| CAS Number | 1245898-27-4[2] |
| Molecular Formula | C₆H₃Cl₃N₂O |
| Molecular Weight | 225.45 g/mol [2] |
| Primary Hazards | Severe Lachrymator, Skin/Eye Corrosive, Respiratory Irritant[3] |
| Decomposition Products | HCl, Nitrogen Oxides (NOx), Carbon Monoxide (CO)[1] |
| Storage Requirements | Cool, dry, well-ventilated area; strictly isolated from moisture and oxidizers[3] |
Mechanism of Hazard
Understanding the causality behind the hazard dictates the safety protocol. When the compound's vapors contact the mucous membranes of the eyes or respiratory tract, the aqueous environment initiates a nucleophilic aromatic substitution (SNAr). Water attacks the electron-deficient chlorinated positions of the pyrimidine ring, displacing chloride ions and rapidly generating localized HCl, causing immediate tissue damage and severe tearing.
Chemical reactivity pathway illustrating moisture-induced hydrolysis and lachrymatory hazard.
Operational Safety & Handling Plan
Standard safety glasses are inadequate for lachrymators because vapors can bypass the frames and dissolve directly into the tear ducts[4]. To ensure a self-validating safety system, implement the following operational plan:
Step-by-Step Handling Methodology:
-
Engineering Controls: All operations (weighing, dissolving, reacting) MUST be conducted inside a certified, continuously monitored chemical fume hood with a face velocity of at least 80–100 feet per minute (fpm)[5].
-
Personal Protective Equipment (PPE):
-
Environmental Isolation: Purge reaction vessels with an inert gas (Argon or Nitrogen) prior to introducing the compound to prevent moisture-induced degradation and the premature release of HCl[3].
-
Decontamination Prep: Ensure a saturated solution of sodium bicarbonate (NaHCO₃) is readily available in the hood to neutralize any contaminated spatulas or glassware immediately after use.
Proper Disposal Procedures: The Incineration Mandate
Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly prohibited from land disposal due to their high toxicity, persistence, and potential for groundwater contamination[7][8].
2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde must be disposed of via high-temperature liquid injection or rotary kiln incineration equipped with a caustic scrubber [9]. Burning halogenated waste without a scrubber releases toxic HCl and NOx into the atmosphere.
Step-by-Step Disposal Methodology:
-
Waste Segregation: Collect all unreacted material, reaction mixtures, and contaminated solvents into a clearly labeled, chemically compatible waste container designated strictly for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, as this exponentially increases the cost and complexity of disposal.
-
Quenching (Optional but Recommended): If disposing of small, residual amounts in a reaction flask, quench the reactive aldehyde and chlorines slowly with a weak base (e.g., aqueous sodium bicarbonate) in an ice bath inside the fume hood before transferring to the aqueous halogenated waste stream.
-
Secondary Containment: Place the tightly sealed waste container into a secondary containment bin to prevent accidental spills during transit.
-
Labeling: Affix a hazardous waste tag detailing the exact composition: 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde, Halogenated Heterocycle, Lachrymator, Corrosive.
-
Transfer to Licensed Facility: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste disposal facility. The facility will route the chemical to an incinerator operating at >1200°C (2200°F) to ensure 99.99% Destruction and Removal Efficiency (DRE)[7]. The resulting acid gases are neutralized in a packed-bed caustic scrubber[9].
Step-by-step EPA-compliant disposal workflow for halogenated organic waste.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Immediately evacuate personnel from the area due to the rapid volatilization of lachrymatory gases.
-
Ventilate: Maximize room ventilation if it can be done safely without entering the vapor cloud.
-
Contain & Absorb: Wearing a full-face respirator and heavy-duty gloves, cover the spill with an inert, dry absorbent material (e.g., dry sand, silica gel, or a commercial acid binder)[1]. Never use water, as it will accelerate the release of HCl gas.
-
Collect: Sweep the absorbed mixture using non-sparking tools into a heavy-duty, sealable plastic container. Treat the cleanup materials as hazardous halogenated waste and dispose of them via the incineration protocol outlined above.
References
-
Capot Chemical. "MSDS of 2,4,6-trichloropyrimidine." Available at: [Link]
-
Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Lachrymator." Available at:[Link]
-
U.S. Department of Energy (OSTI). "Treatment and Destruction of Hazardous Chemical Wastes." Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." Available at: [Link]
-
Air Pollution Control Association. "Nonsolvent Halogenated Organics Treatment." Available at: [Link]
-
Princeton University Archives. "Current Land-Based Incineration Technologies." Available at: [Link]
-
Kansas State University. "DOCUMENTATION OF CHEMICAL HYGIENE TRAINING." Available at: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. CAS: 1245898-27-4 | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 5. k-state.edu [k-state.edu]
- 6. capotchem.com [capotchem.com]
- 7. osti.gov [osti.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
